oligomycin A
Description
Properties
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
| Record name | Oligomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oligomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oligomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIGOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Oligomycin A from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Oligomycin A, a potent mitochondrial ATP synthase inhibitor produced by Streptomyces. The document details the experimental protocols for the fermentation of Streptomyces diastatochromogenes, extraction, and purification of this compound, along with its spectroscopic characterization and biological activity.
Introduction
This compound is a macrolide antibiotic first isolated from the soil bacterium Streptomyces diastatochromogenes.[1][2] It is a well-established and highly specific inhibitor of the F₀ subunit of mitochondrial ATP synthase (also known as Complex V), a key enzyme in oxidative phosphorylation.[3][4] By blocking the proton channel of ATP synthase, this compound effectively halts the production of ATP, leading to a disruption of cellular energy metabolism.[3] This potent biological activity has made this compound an invaluable tool in metabolic research and a compound of interest for its antifungal, antitumor, and nematicidal properties.
Experimental Protocols
Fermentation of Streptomyces diastatochromogenes for this compound Production
This protocol outlines the submerged batch fermentation process for the production of this compound. Optimization of fermentation parameters is crucial for achieving high yields.
2.1.1. Media and Culture Conditions
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Seed Culture Medium (ISP Medium 2):
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Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
D-Glucose: 4 g/L
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (Optimized):
-
Glucose: 40 g/L
-
Corn Starch: 20 g/L
-
Soybean Meal: 25 g/L
-
CaCO₃: 3 g/L
-
Adjust pH to 6.5 before autoclaving.
-
2.1.2. Fermentation Procedure
-
Inoculum Preparation: Inoculate a loopful of Streptomyces diastatochromogenes from a sporulated agar plate into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Production Culture: Inoculate the production medium with 5% (v/v) of the seed culture. Fermentation is carried out in baffled flasks at a 1:5 medium-to-flask volume ratio to ensure adequate aeration.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Monitoring: Monitor the fermentation broth periodically for this compound production using analytical techniques such as HPLC.
Extraction and Purification of this compound
The following protocol details the extraction and purification of this compound from the fermentation broth.
2.2.1. Extraction
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Harvesting: After the fermentation period, centrifuge the culture broth at 10,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2.2. Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Load the dissolved extract onto a silica gel column (60-120 mesh) pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc., v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated sample using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Monitor the elution at 225 nm and 232 nm and collect the peak corresponding to this compound.
-
-
Crystallization: Concentrate the purified this compound fraction and crystallize from a suitable solvent system, such as ether-Skellysolve B, to obtain pure crystals.
Characterization of this compound
2.3.1. Spectroscopic Analysis
The structure and purity of the isolated this compound can be confirmed by various spectroscopic methods.
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UV-Visible Spectroscopy: this compound exhibits two characteristic absorption maxima in its UV spectrum at approximately 225 nm and 232 nm, corresponding to the conjugated diene and α,β-unsaturated lactone chromophores, respectively.
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Mass Spectrometry (MS): The molecular weight of this compound can be determined by mass spectrometry. The expected monoisotopic mass is approximately 790.523 g/mol for the protonated molecule [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄₅H₇₄O₁₁ | |
| Molecular Weight | 791.06 g/mol | |
| Appearance | White to off-white powder | - |
| UV λmax | 225 nm, 232 nm | |
| Monoisotopic Mass | 790.52311317 Da |
Table 2: Purification Summary for this compound (Hypothetical Example)
| Purification Step | Total Protein (mg) | Total Activity (units) | Yield (%) | Purity (Specific Activity, units/mg) | Purification Fold |
| Crude Extract | 1000 | 50000 | 100 | 50 | 1 |
| Silica Gel Chromatography | 150 | 35000 | 70 | 233 | 4.7 |
| Preparative HPLC | 25 | 25000 | 50 | 1000 | 20 |
Note: This is a hypothetical table to illustrate the data presentation. Actual values may vary. The concept and calculation methods are based on established principles of protein purification tables.
Table 3: Biological Activity of this compound
| Cell Line | IC₅₀ | Reference(s) |
| NCI-60 Cell Lines | ~10 nM | |
| K-562 (Human Chronic Myelogenous Leukemia) | Not specified, but potent activity reported | |
| HCT-8 (Human Ileocecal Adenocarcinoma) | Not specified, but potent activity reported |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of mitochondrial F₁F₀ ATP synthase. This leads to a decrease in cellular ATP levels and a subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor and, when activated, initiates a cascade of events to restore energy balance.
Experimental Protocol: Measurement of Mitochondrial Respiration
A common method to assess the effect of this compound on mitochondrial function is by measuring the oxygen consumption rate (OCR) using high-resolution respirometry.
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Cell Preparation: Culture cells to the desired confluency in appropriate microplates.
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Assay Setup: Replace the culture medium with a specialized assay medium.
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Basal Respiration: Measure the baseline OCR of the cells.
-
This compound Injection: Inject this compound (typically 1-2 µg/mL) into the wells. The subsequent drop in OCR represents the ATP-linked respiration.
-
FCCP Injection: Inject an uncoupler, such as FCCP, to determine the maximal respiration capacity.
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Rotenone/Antimycin A Injection: Inject inhibitors of Complex I (rotenone) and Complex III (antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
Visualization of this compound-Induced AMPK Signaling
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-induced AMPK signaling pathway.
The following diagram illustrates the experimental workflow for the isolation and purification of this compound.
Caption: Isolation and purification workflow for this compound.
References
oligomycin A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a macrolide antibiotic produced by various species of Streptomyces, most notably Streptomyces diastatochromogenes.[1][2][3][4] It is a potent and specific inhibitor of F1F0-ATP synthase (also known as Complex V) in the mitochondrial inner membrane. By binding to the F0 subunit, this compound blocks the proton channel, thereby inhibiting oxidative phosphorylation and halting ATP synthesis. This disruption of cellular bioenergetics has made this compound an invaluable tool in metabolic research and a compound of interest for its potential therapeutic applications, including its antifungal, antitumor, and nematicidal activities. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a complex 26-membered macrolide lactone with a spiroketal ring system. Its detailed chemical identity is crucial for understanding its specific interactions with biological targets.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | PubChem |
| CAS Number | 579-13-5 | PubChem, Sigma-Aldrich |
| Molecular Formula | C45H74O11 | PubChem, Sigma-Aldrich |
| Molecular Weight | 791.06 g/mol | PubChem, Sigma-Aldrich |
| Appearance | White to off-white solid powder | InvivoChem |
| Melting Point | 150-151 °C | ChemicalBook |
| Solubility | Soluble in DMSO (>9.9 mg/mL), ethanol (10 mM), methanol, DMF, and acetone. Poorly soluble in water. | APExBIO, R&D Systems, Bioaustralis Fine Chemicals |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. This inhibition disrupts the proton motive force, leading to a cascade of cellular events.
Inhibition of ATP Synthase
This compound binds to the F0 subunit of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding physically obstructs the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. This disruption of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a sharp decrease in cellular ATP levels produced through oxidative phosphorylation.
Cytotoxicity and Anticancer Activity
By depleting cellular ATP, this compound induces metabolic stress, which can trigger apoptosis in a variety of cell types, particularly those highly reliant on oxidative phosphorylation. This cytotoxic activity has been observed in numerous cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (GI50 Values from NCI-60 Screen)
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | 0.01 |
| HL-60(TB) | Leukemia | 0.01 |
| K-562 | Leukemia | 0.01 |
| MOLT-4 | Leukemia | 0.01 |
| RPMI-8226 | Leukemia | 0.01 |
| SR | Leukemia | 0.01 |
| A549/ATCC | Non-Small Cell Lung | 0.032 |
| EKVX | Non-Small Cell Lung | 0.01 |
| HOP-62 | Non-Small Cell Lung | 0.01 |
| HOP-92 | Non-Small Cell Lung | 0.01 |
| NCI-H226 | Non-Small Cell Lung | 0.01 |
| NCI-H23 | Non-Small Cell Lung | 0.01 |
| NCI-H322M | Non-Small Cell Lung | 0.01 |
| NCI-H460 | Non-Small Cell Lung | 0.01 |
| NCI-H522 | Non-Small Cell Lung | 0.01 |
| COLO 205 | Colon | 0.01 |
| HCC-2998 | Colon | 0.01 |
| HCT-116 | Colon | 0.01 |
| HCT-15 | Colon | 0.01 |
| HT29 | Colon | 0.01 |
| KM12 | Colon | 0.01 |
| SW-620 | Colon | 0.01 |
| SF-268 | CNS | 0.01 |
| SF-295 | CNS | 0.01 |
| SF-539 | CNS | 0.01 |
| SNB-19 | CNS | 0.01 |
| SNB-75 | CNS | 0.01 |
| U251 | CNS | 0.01 |
| LOX IMVI | Melanoma | 0.01 |
| MALME-3M | Melanoma | 0.01 |
| M14 | Melanoma | 0.01 |
| MDA-MB-435 | Melanoma | 0.01 |
| SK-MEL-2 | Melanoma | 0.01 |
| SK-MEL-28 | Melanoma | 0.01 |
| SK-MEL-5 | Melanoma | 0.01 |
| UACC-257 | Melanoma | 0.01 |
| UACC-62 | Melanoma | 0.01 |
| IGROV1 | Ovarian | 0.01 |
| OVCAR-3 | Ovarian | 0.01 |
| OVCAR-4 | Ovarian | 0.01 |
| OVCAR-5 | Ovarian | 0.01 |
| OVCAR-8 | Ovarian | 0.01 |
| NCI/ADR-RES | Ovarian | 0.01 |
| SK-OV-3 | Ovarian | 0.01 |
| 786-0 | Renal | 0.01 |
| A498 | Renal | 0.01 |
| ACHN | Renal | 0.01 |
| CAKI-1 | Renal | 0.01 |
| RXF 393 | Renal | 0.01 |
| SN12C | Renal | 0.01 |
| TK-10 | Renal | 0.01 |
| UO-31 | Renal | 0.01 |
| PC-3 | Prostate | 0.01 |
| DU-145 | Prostate | 0.01 |
| MCF7 | Breast | 0.01 |
| MDA-MB-231/ATCC | Breast | 0.01 |
| HS 578T | Breast | 0.01 |
| BT-549 | Breast | 0.01 |
| T-47D | Breast | 0.01 |
| MDA-MB-468 | Breast | 0.01 |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data is from the NCI-60 screen and represents a single determination.
Signaling Pathways Modulated by this compound
This compound's impact on cellular energy status leads to the modulation of several key signaling pathways.
Apoptosis Induction
Inhibition of ATP synthesis and the subsequent increase in the AMP:ATP ratio are potent triggers for the intrinsic pathway of apoptosis.
HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen. This compound has been shown to inhibit the accumulation of HIF-1α under hypoxic conditions, not by affecting its synthesis, but by increasing its degradation. This is thought to occur because the inhibition of mitochondrial respiration by this compound increases the availability of oxygen for prolyl hydroxylases (PHDs), which mark HIF-1α for proteasomal degradation.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is sensitive to cellular energy status. By decreasing ATP levels and increasing the AMP:ATP ratio, this compound leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces diastatochromogenes
This protocol provides a general workflow for the extraction and purification of this compound. Optimization may be required depending on the specific Streptomyces strain and culture conditions.
Methodology:
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of Streptomyces diastatochromogenes. Incubate for 5-7 days at 28°C with shaking.
-
Harvesting: Separate the mycelial mass from the culture broth by centrifugation.
-
Extraction: Extract the mycelial biomass repeatedly with an organic solvent such as acetone or ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) by comparing with a standard.
-
Preparative HPLC: Pool the fractions containing this compound and subject them to preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol-water gradient) for final purification.
-
Verification: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function. This compound is a key component of this assay, used to determine the proportion of oxygen consumption coupled to ATP synthesis.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports of the sensor cartridge with this compound, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively). Typical final concentrations are 1-2 µM for this compound, 0.5-2 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR). It will then sequentially inject the compounds and measure the OCR after each injection.
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Data Analysis: The Seahorse Wave software calculates key parameters of mitochondrial function:
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Basal Respiration: The initial OCR before any injections.
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ATP-linked Respiration: The decrease in OCR after the injection of this compound.
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Maximal Respiration: The OCR after the injection of FCCP.
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Proton Leak: The OCR remaining after this compound injection.
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Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A.
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F1F0-ATP Synthase (Complex V) ATP Hydrolysis Assay
This spectrophotometric assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The activity is determined by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
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Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.
-
Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (PEP) to 1 mM, NADH to 0.4 mM, lactate dehydrogenase (LDH) to ~10 units/mL, and pyruvate kinase (PK) to ~25 units/mL.
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ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
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This compound Stock Solution: 1 mM in DMSO.
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Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. The protein concentration should be determined.
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Assay Procedure:
-
Add the enzyme-coupling mix to a cuvette.
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Add the mitochondrial/homogenate sample to the cuvette and mix.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
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After a stable linear rate is established, add this compound to a final concentration of 5 µM to inhibit the F1F0-ATP synthase-dependent ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the absorbance change over time) before and after the addition of this compound.
-
The this compound-sensitive ATP hydrolysis activity is the difference between the rates before and after the addition of the inhibitor.
-
The activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
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Conclusion
This compound remains a cornerstone tool for studying mitochondrial function and cellular bioenergetics. Its specific mechanism of action as an inhibitor of F1F0-ATP synthase provides a powerful means to dissect the roles of oxidative phosphorylation in various cellular processes. For drug development professionals, the potent cytotoxic effects of this compound and its ability to modulate key signaling pathways involved in cancer progression highlight its potential, and that of its analogs, as a lead compound for novel anticancer therapies. A thorough understanding of its chemical properties, biological activities, and the experimental methodologies for its study, as outlined in this guide, is essential for its effective application in both basic research and translational science.
References
The Biosynthesis of Oligomycin A: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin A, a potent antifungal and antitumor macrolide, is a secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Its complex 26-membered polyketide structure is assembled by a sophisticated enzymatic assembly line encoded by the oligomycin biosynthetic gene cluster (olm). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic basis, the modular nature of the core polyketide synthase, and the subsequent tailoring reactions that yield the final bioactive molecule. We present available quantitative data in structured tables, provide detailed experimental protocols for key investigative techniques, and utilize Graphviz diagrams to visualize the intricate molecular and procedural workflows. This document serves as a comprehensive resource for professionals engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutics.
The Oligomycin Biosynthetic Gene Cluster (olm)
The genetic blueprint for this compound synthesis is located within a large 104 kb region of the Streptomyces avermitilis chromosome.[1][2] This region, designated the olm gene cluster, contains 18 putative open reading frames (ORFs) that encode the requisite enzymatic machinery.[1] The cluster's core is dominated by a set of exceptionally large genes (olmA1-A7) that encode the Type I Polyketide Synthase (PKS), the central enzyme responsible for assembling the molecule's carbon skeleton.[1] Flanking the PKS genes are ORFs predicted to be involved in post-synthesis modifications, precursor supply, and regulation.
Table 1: Key Genes in the this compound Biosynthetic Cluster
| Gene/ORF | Putative Function | Description |
| olmA1-A7 | Type I Polyketide Synthase (PKS) | A series of seven large, multifunctional enzymes that form the 17-module assembly line for the polyketide backbone. |
| olmB (CYP107W1) | Cytochrome P450 Monooxygenase | A tailoring enzyme that catalyzes the regioselective hydroxylation at C12 of an oligomycin C precursor to form this compound. |
| olmC | Thioesterase (TE) | Catalyzes the final step of PKS synthesis: the release and macrocyclization of the completed polyketide chain. |
| olmR | Transcriptional Regulator | Likely a LuxR-family regulator involved in controlling the expression of the other olm genes. |
| mcmA | Methylmalonyl-CoA Mutase | Involved in the supply of methylmalonyl-CoA, a key extender unit for polyketide synthesis. |
| ccrA | Crotonyl-CoA Reductase | Involved in the biosynthesis of extender units, likely ethylmalonyl-CoA from butyrate. |
Core Biosynthesis: The Polyketide Assembly Line
A typical PKS module contains a set of core domains:
-
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains.
-
Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction, extending the polyketide chain by two carbons.
Additionally, modules may contain a variable set of reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER)—which modify the β-keto group formed after each condensation. The specific combination of these domains in each module dictates the final oxidation state at that position in the polyketide chain. While a detailed bioinformatic analysis predicting the specific extender unit and reductive processing for each of the 17 modules is not fully available in the reviewed literature, the overall process follows the canonical PKS assembly line logic.
References
An In-depth Technical Guide to the Mechanism of Action of Oligomycin A on F1F0-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of oligomycin A, a potent inhibitor of F1F0-ATPase (also known as ATP synthase). We will delve into its binding site, the conformational changes it induces, and its profound effects on cellular bioenergetics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular processes.
Core Mechanism of Action: Inhibition of the F0 Proton Channel
This compound exerts its inhibitory effect by specifically targeting the F0 subunit of the F1F0-ATPase, an enzyme complex embedded in the inner mitochondrial membrane.[1][2] The F0 subunit functions as a proton channel, allowing the passage of protons from the intermembrane space into the mitochondrial matrix, a process that drives the synthesis of ATP by the F1 subunit.[1][2]
This compound physically blocks this proton channel, effectively halting the influx of protons.[1] This disruption of the proton motive force directly inhibits the rotational mechanism of the F1F0-ATPase, thereby preventing the synthesis of ATP via oxidative phosphorylation. Consequently, both ATP synthesis and ATP hydrolysis are inhibited.
Binding Site and Molecular Interactions
High-resolution crystal structures have revealed that this compound binds to the c-ring of the F0 subunit. The binding site is located on the surface of the c-ring, making contact with two adjacent c-subunits. A crucial interaction involves the formation of a hydrogen bond between the carboxyl side chain of a glutamate residue (Glu59 in yeast) on the c-ring and this compound, mediated by a bridging water molecule. This interaction effectively "locks" the c-ring, preventing its rotation and the associated proton translocation. The remainder of the interactions between this compound and the c-ring are primarily hydrophobic in nature. The amino acid residues constituting the oligomycin-binding site are highly conserved between yeast and humans, explaining its potent inhibitory activity in mammals.
Conformational Changes and Downstream Effects
The binding of this compound induces a conformational change in the F0 subunit, physically obstructing the proton channel. This blockage leads to a buildup of protons in the intermembrane space, resulting in hyperpolarization of the inner mitochondrial membrane. The inhibition of ATP synthesis significantly curtails the cell's primary energy supply, forcing a metabolic shift towards glycolysis to meet ATP demands. This reliance on glycolysis can lead to an accumulation of lactate.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound varies depending on the cell type and experimental conditions. Below are tables summarizing key quantitative data.
| Cell Line | IC50 for Mammosphere Formation | Reference |
| MCF7 (Human Breast Adenocarcinoma) | ~100 nM | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | ~5-10 µM |
| Parameter | Effect of this compound | Cell Type/System | Concentration | Reference |
| Mitochondrial Membrane Potential | Increase (Hyperpolarization) | Melanocytes | 6 µM | |
| Cellular ATP Levels | Decrease | SW480 Colon Cancer Cells | 1 µM and 5 µM | |
| Cell Viability | 15.5% decrease | SW480 Colon Cancer Cells | 1 µM | |
| Cell Viability | 20.1% decrease | SW480 Colon Cancer Cells | 5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on F1F0-ATPase.
Measurement of Mitochondrial Oxygen Consumption
This protocol is used to assess the impact of this compound on the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution (e.g., 1 mM in DMSO)
-
Rotenone/Antimycin A stock solution (e.g., 10 mM each in ethanol/DMSO)
-
Seahorse XF Analyzer or similar respirometry system
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Baseline OCR Measurement: Measure the basal oxygen consumption rate of the cells.
-
This compound Injection: Inject this compound to a final concentration of 1-5 µM. This will inhibit ATP synthase-linked respiration, and the remaining OCR is attributed to proton leak.
-
FCCP Injection: Inject the uncoupler FCCP to determine the maximal respiration capacity.
-
Rotenone/Antimycin A Injection: Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
ATP Hydrolysis Assay
This spectrophotometric assay measures the ATP hydrolysis (ATPase) activity of the F1F0-ATPase.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)
-
ATP solution (e.g., 100 mM)
-
Coupled enzyme system:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Sample Addition: Add a known amount of isolated mitochondria or submitochondrial particles to the reaction mixture.
-
Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline.
-
Initiate Reaction: Initiate the reaction by adding ATP. The hydrolysis of ATP to ADP by the F1F0-ATPase will be coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
-
Inhibition with this compound: After a stable rate of ATP hydrolysis is observed, add this compound to the cuvette to inhibit the F1F0-ATPase activity. The change in the rate of absorbance decrease reflects the oligomycin-sensitive ATPase activity.
-
Data Calculation: Calculate the rate of ATP hydrolysis from the change in absorbance over time, using the molar extinction coefficient of NADH.
Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of F1F0-ATPase inhibition by this compound.
References
Oligomycin A: A Technical Guide to its Inhibition of the ATP Synthase Proton Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of F-type ATP synthase.[1][2][3] Its mechanism of action involves the direct obstruction of the proton channel within the membrane-embedded F_o domain, thereby halting the rotation of the c-ring and consequently, ATP synthesis.[2][4] This technical guide provides an in-depth analysis of the molecular interactions governing this inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Mechanism of Action: Blocking the Proton Motive Force
The F-type ATP synthase harnesses the energy of the proton motive force, generated by the electron transport chain, to drive the synthesis of ATP. This process is mechanically coupled to the rotation of the c-ring, a component of the F_o subunit, which is propelled by the translocation of protons through a channel at the interface of the c-ring and the 'a' subunit.
This compound physically binds to a specific site on the c-ring, effectively plugging the proton channel. High-resolution crystal and cryo-electron microscopy structures have revealed that this compound nestles into a hydrophobic pocket at the interface of two adjacent c-subunits. This binding is stabilized by a network of interactions:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the hydroxyl group of this compound and the essential carboxylate residue of a c-subunit (e.g., Glutamate-59 in yeast) via a bridging water molecule. This carboxylate group is the proton acceptor and donor, and its interaction with this compound locks it in a conformation inaccessible to the proton half-channels.
-
Hydrophobic Interactions: The macrocyclic ring of this compound makes extensive van der Waals contacts with hydrophobic residues on the surface of the c-ring, further anchoring it in the binding pocket.
By obstructing the path for proton translocation, this compound prevents the rotation of the c-ring. This rotational arrest is transmitted to the central stalk (γ-subunit) of the F_1 domain, which in turn inhibits the conformational changes in the catalytic β-subunits required for ATP synthesis.
Mandatory Visualization 1: Mechanism of this compound Inhibition
References
Oligomycin A: A Technical Guide to Understanding Mitochondrial Proton Leak
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the pivotal role of oligomycin A in the study and quantification of mitochondrial proton leak. It details the underlying mechanisms, experimental protocols, and data interpretation, serving as a comprehensive resource for researchers in cellular metabolism and bioenergetics.
Introduction: Mitochondrial Coupling and the Proton Leak Phenomenon
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP. The electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical potential known as the proton motive force (Δp). This force drives protons back into the matrix through the F₁F₀-ATP synthase, coupling proton flow to ATP synthesis.
However, this coupling is not perfectly efficient. A portion of protons "leak" back across the inner mitochondrial membrane, bypassing ATP synthase. This process, known as proton leak , dissipates the proton gradient without producing ATP.[1][2] While seemingly wasteful, proton leak is a physiologically significant process that contributes substantially to the basal metabolic rate and may play roles in thermogenesis and mitigating oxidative stress.[3] Quantifying this leak is crucial for understanding cellular bioenergetics, and this compound is the indispensable chemical tool for this purpose.
Mechanism of Action: How this compound Isolates Proton Leak
This compound is a macrolide antibiotic that potently inhibits mitochondrial F₁F₀-ATP synthase. Its mechanism is highly specific: it binds to the F₀ subunit, the proton-translocating channel embedded in the inner mitochondrial membrane.[4] This binding physically obstructs the proton channel, effectively halting both ATP synthesis and ATP hydrolysis by the enzyme.
By blocking the primary route for proton re-entry coupled to ATP production, this compound allows researchers to isolate and measure the oxygen consumption that is exclusively dedicated to counteracting the proton leak. In an oligomycin-treated cell or mitochondrion, the electron transport chain continues to operate, but only at a rate sufficient to pump the protons that are leaking back across the membrane. This remaining oxygen consumption rate is therefore a direct measure of the proton leak.
Caption: Mechanism of this compound action on mitochondrial ATP synthase.
Experimental Protocols for Measuring Proton Leak
The quantification of proton leak using this compound can be performed on isolated mitochondria or intact cells. The most common method is respirometry, which measures the rate of oxygen consumption (OCR).
This protocol uses a Clark-type electrode or a high-resolution respirometer to measure OCR in a suspension of isolated mitochondria.
Methodology:
-
Preparation: Isolate mitochondria from tissue using standard differential centrifugation techniques. Determine protein concentration via a Bradford or BCA assay.
-
Respirometry Chamber Setup: Add respiration buffer (e.g., containing KCl, KH₂PO₄, HEPES) to the chamber, maintained at a constant temperature (e.g., 37°C).
-
Substrate Addition: Add a respiratory substrate (e.g., 5 mM succinate + 4 µM rotenone to measure Complex II-driven respiration) to fuel the ETC.
-
State 2 Respiration: Add a known amount of mitochondria (e.g., 0.5 mg protein) to the chamber. The initial, slow rate of respiration is State 2, limited by the absence of ADP.
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis, inducing the maximal coupled respiration rate (State 3).
-
State 4 Respiration (Oligomycin-induced): After the ADP is consumed and respiration returns to a slower rate (State 4), add this compound (e.g., 1-2 µg/mL). The resulting OCR is the oligomycin-insensitive rate, which represents the proton leak.
-
Kinetic Analysis (Optional): To determine the kinetics of proton leak, titrate the ETC with an inhibitor (e.g., malonate for Complex II) in the presence of oligomycin. Simultaneously measure OCR and mitochondrial membrane potential (ΔΨm) using a TPP⁺ or safranin O electrode. This allows for plotting OCR (proton leak) as a function of membrane potential.
The mitochondrial stress test is a standard assay performed on extracellular flux analyzers to determine the key parameters of mitochondrial function in living cells.
Methodology:
-
Cell Plating: Seed cells in a specialized microplate and allow them to adhere overnight.
-
Assay Medium: Replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.
-
Instrument Setup: Calibrate the instrument and load the injector ports of the sensor cartridge with the following compounds prepared in assay medium:
-
Port A: this compound (e.g., 1.0-2.5 µM final concentration)
-
Port B: A protonophore uncoupler, such as FCCP or CCCP (e.g., 0.5-1.0 µM, requires titration for optimal concentration)
-
Port C: ETC inhibitors, such as a mix of rotenone and antimycin A (e.g., 0.5 µM each)
-
-
Assay Execution: The instrument performs the following sequence:
-
Basal OCR: Measures the baseline oxygen consumption rate of the cells.
-
Injection A (Oligomycin): Inhibits ATP synthase. The subsequent drop in OCR reveals the portion linked to ATP synthesis. The remaining OCR is the proton leak.
-
Injection B (FCCP): Uncouples the membrane, collapsing the proton gradient and forcing the ETC to work at its maximum capacity. This reveals the maximal respiratory rate.
-
Injection C (Rotenone/Antimycin A): Shuts down mitochondrial respiration completely. The residual OCR is due to non-mitochondrial sources.
-
Caption: Experimental workflow for a cellular mitochondrial stress test.
Data Presentation and Interpretation
The data from respirometry experiments using this compound allows for the calculation of several key bioenergetic parameters.
The logical relationship between the measured respiratory rates allows for the dissection of cellular energy demand.
Caption: Logical components of cellular oxygen consumption.
The following table summarizes representative quantitative data on the contribution of proton leak to cellular respiration under various conditions, as determined using oligomycin.
| Cell/Tissue Type | Condition | Basal Respiration Contribution | Contribution of Proton Leak | Key Finding | Citation(s) |
| Rat Hepatocytes | Euthyroid (Normal) | 100% | ~20-25% of basal rate | Proton leak is a significant component of the standard metabolic rate. | |
| Rat Skeletal Muscle | Resting | 100% | ~50% of resting respiratory rate | Proton leak contributes substantially to resting muscle metabolism. | |
| Rat Skeletal Muscle | Intense Exercise | 100% | ~1% of maximal respiratory rate | The relative contribution of proton leak dramatically decreases as ATP demand and turnover increase. | |
| Thymocytes (Mouse) | Wild-Type | 100% | >50% of oligomycin-insensitive respiration | Endogenous UCP2 is responsible for a major fraction of the proton leak in these immune cells. | |
| Thymocytes (Mouse) | UCP2 Knockout | ~100% (of WT) | ~50% reduction compared to WT | Demonstrates the use of oligomycin in genetic models to dissect leak components. | |
| INS-1E Insulinoma Cells | Cultured | 100% | Up to 70% of respiration | An example of a cell line with exceptionally high proton leak. |
Conclusion
This compound is an essential and powerful tool in mitochondrial research. By specifically and potently inhibiting F₁F₀-ATP synthase, it allows for the direct and reliable quantification of mitochondrial proton leak in a variety of experimental systems, from isolated organelles to intact cells. The methodologies described herein, particularly when combined with modern respirometry platforms, provide a robust framework for investigating the bioenergetic status of cells in health and disease. Understanding the dynamics of proton leak, as revealed by oligomycin, is fundamental to advancing knowledge in metabolism, aging, and the development of therapies targeting mitochondrial function.
References
- 1. Mitochondrial Proton Leak Plays a Critical Role in Pathogenesis of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial proton and electron leaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial proton leak and the uncoupling protein 1 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Uncoupling of Cellular Respiration: A Technical Guide to the Effects of Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent and specific inhibitor of ATP synthase. By targeting the F₀ subunit of this crucial enzyme, this compound effectively halts ATP production via oxidative phosphorylation (OXPHOS). This interruption of the final stage of cellular respiration has profound effects on mitochondrial function, leading to a cascade of events including a sharp decrease in oxygen consumption, a shift towards glycolytic metabolism, and the induction of apoptotic signaling pathways. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on cellular respiration and oxygen consumption, offering valuable insights for researchers in metabolic studies, cancer biology, and neurodegenerative disease.
Core Mechanism of Action: Inhibition of ATP Synthase
This compound exerts its primary effect by binding to the F₀ portion of ATP synthase, the proton channel embedded in the inner mitochondrial membrane. This binding event physically blocks the translocation of protons from the intermembrane space back into the mitochondrial matrix, a process that is essential for the rotational catalysis of the F₁ subunit to produce ATP. The inhibition of this proton flow has two immediate and critical consequences:
-
Cessation of Mitochondrial ATP Synthesis: The direct blockage of proton movement through ATP synthase halts the phosphorylation of ADP to ATP.
-
Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the electron transport chain (ETC) in the absence of their re-entry through ATP synthase leads to an accumulation of protons in the intermembrane space, thereby increasing the mitochondrial membrane potential.
Effects on Cellular Respiration and Oxygen Consumption
The inhibition of ATP synthase by this compound leads to a dramatic and measurable decrease in the cellular oxygen consumption rate (OCR). This is a direct consequence of the tight coupling between the electron transport chain and ATP synthesis. As protons accumulate in the intermembrane space and the mitochondrial membrane becomes hyperpolarized, the energy required to pump additional protons against this steep electrochemical gradient becomes prohibitive for the ETC complexes. This "back-pressure" slows down the entire electron transport chain, leading to a reduction in the rate at which oxygen, the final electron acceptor, is consumed.
Quantitative Effects of this compound on Cellular Respiration
The following tables summarize the quantitative effects of this compound on key parameters of cellular respiration, as measured by extracellular flux analysis (e.g., Seahorse XF Analyzer).
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Various Cell Lines
| Cell Line | This compound Concentration | Effect on Basal OCR | Reference |
| T98G (Human Glioblastoma) | 1 µg/mL | Significant inhibition | [1] |
| U-87MG (Human Glioblastoma) | 1 µg/mL | Significant inhibition | [1] |
| PC-3 (Human Prostate Cancer) | Not specified | Underestimation of maximal ETS capacity | [1] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 0.5 µM | Decreased OCR to a relative plateau | [2] |
| PANC-1 (Human Pancreatic Cancer) | Not specified | Decrease in OCR | [3] |
| BxPC-3 (Human Pancreatic Cancer) | Not specified | Decrease in OCR | |
| Primary Human PBMCs | 3.5 µM | OCR was independent of concentration | |
| Primary Human CD4+ T cells | 3.5-4 µM | Minimal OCR at this concentration range |
Table 2: IC₅₀ Values of this compound for Inhibition of Mammosphere Formation
| Cell Line | IC₅₀ | Reference |
| MCF7 (Human Breast Cancer) | ~100 nM | |
| MDA-MB-231 (Human Breast Cancer) | ~5-10 µM |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function. The sequential injection of mitochondrial inhibitors, including this compound, allows for the determination of key parameters of cellular respiration.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells/well).
-
Allow cells to adhere and form a monolayer overnight in a CO₂ incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.
-
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of supplemented Seahorse XF Base Medium to each well and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Reagent Loading:
-
Prepare stock solutions of this compound, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.
-
Load the injector ports of the hydrated sensor cartridge with the appropriate concentrations of the inhibitors. Typical final concentrations in the well are:
-
This compound: 1.0 - 2.5 µM
-
FCCP: 0.5 - 2.0 µM
-
Rotenone/Antimycin A: 0.5 µM
-
-
-
Data Acquisition:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of this compound, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Seahorse XF Real-Time ATP Rate Assay
This assay quantifies the rates of ATP production from both mitochondrial respiration and glycolysis.
Detailed Methodology:
-
Cell Seeding and Assay Preparation: Follow steps 1-3 of the Cell Mito Stress Test protocol.
-
Reagent Loading:
-
Prepare stock solutions of this compound and a mixture of rotenone and antimycin A.
-
Load the injector ports of the hydrated sensor cartridge. Typical final concentrations in the well are:
-
This compound: 1.5 µM
-
Rotenone/Antimycin A: 0.5 µM
-
-
-
Data Acquisition:
-
The instrument measures basal OCR and ECAR (Extracellular Acidification Rate).
-
After the injection of this compound, the decrease in OCR is used to calculate the mitochondrial ATP production rate.
-
The subsequent injection of rotenone/antimycin A shuts down mitochondrial respiration, and the remaining ECAR is used to determine the glycolytic ATP production rate.
-
Signaling Pathways and Cellular Consequences
The metabolic crisis induced by this compound triggers several signaling pathways, often culminating in apoptosis.
ER Stress-Induced Apoptosis
Inhibition of mitochondrial ATP production can lead to a disruption of cellular homeostasis, including endoplasmic reticulum (ER) function, leading to ER stress.
-
This compound treatment has been shown to trigger the inositol-requiring enzyme 1 (IRE1) signaling pathway of the unfolded protein response (UPR).
-
Activated IRE1 splices the mRNA of X-box binding protein 1 (XBP1).
-
Spliced XBP1 (XBP1s) is a transcription factor that upregulates the expression of CCAAT/enhancer-binding protein homologous protein (CHOP).
-
CHOP, in turn, directly binds to the promoter of Death Receptor 5 (DR5) and increases its expression, sensitizing the cell to TRAIL-induced apoptosis.
Local Apoptotic Signaling in Neurons
In neurons, mitochondrial dysfunction induced by this compound can trigger a local apoptotic signaling cascade.
-
This compound treatment leads to the translocation of the pro-apoptotic protein Bax to the mitochondria.
-
Bax oligomerizes in the outer mitochondrial membrane, leading to the formation of pores.
-
This permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.
-
Cytosolic cytochrome c then participates in the formation of the apoptosome and the activation of caspases, leading to apoptotic cell death.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a Seahorse XF Cell Mito Stress Test and the expected changes in oxygen consumption rate upon the sequential addition of inhibitors.
Conclusion
This compound remains an indispensable tool in cellular bioenergetics research. Its specific and potent inhibition of ATP synthase provides a robust method for dissecting the contributions of oxidative phosphorylation to cellular metabolism. Understanding the downstream consequences of this inhibition, from the immediate impact on oxygen consumption to the activation of complex signaling pathways, is crucial for interpreting experimental results and for the development of novel therapeutic strategies targeting cellular metabolism in a variety of diseases. This guide provides a comprehensive overview of the technical aspects and theoretical underpinnings of using this compound as a modulator of cellular respiration.
References
- 1. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The profiles of mitochondrial respiration and glycolysis using extracellular flux analysis in porcine enterocyte IPEC-J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Biological Consequences of ATP Synthase Inhibition by Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligomycin A, a potent and specific inhibitor of the F₀ subunit of ATP synthase, serves as a critical tool in cellular bioenergetics and mitochondrial research. Its mechanism of action, the blockade of the proton channel essential for oxidative phosphorylation, triggers a cascade of profound biological consequences. This technical guide provides a comprehensive overview of these effects, including the disruption of cellular energy homeostasis, alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the induction of cellular stress pathways leading to apoptosis. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to effectively utilize this compound in their studies and to understand its broader implications in drug development.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the F₀ subunit of the mitochondrial ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This binding physically obstructs the proton translocation channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix. The proton motive force, generated by the electron transport chain, can no longer be utilized for the synthesis of ATP from ADP and inorganic phosphate. This direct inhibition of ATP synthesis is the primary event that instigates a series of downstream cellular responses.
Core Biological Consequences of ATP Synthase Inhibition
The inhibition of ATP synthase by this compound leads to several immediate and significant biological consequences:
-
Decreased Cellular ATP Levels: The most direct consequence is a rapid decline in cellular ATP concentrations. The extent of this depletion is dependent on the cell type, its metabolic phenotype (i.e., reliance on oxidative phosphorylation versus glycolysis), and the concentration of this compound used.
-
Hyperpolarization of the Mitochondrial Membrane: By blocking the primary route of proton re-entry, this compound causes a buildup of protons in the intermembrane space. This leads to an increase, or hyperpolarization, of the mitochondrial membrane potential (ΔΨm).
-
Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondrial membrane is associated with an increased rate of electron leakage from the electron transport chain, particularly from complexes I and III. This leakage results in the incomplete reduction of oxygen and the formation of superoxide anions (O₂⁻), a primary form of ROS.
-
Induction of Apoptosis: Prolonged or severe ATP depletion and the accumulation of ROS can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and eventual cell death.
-
Shift Towards Glycolysis: To compensate for the loss of ATP production from oxidative phosphorylation, cells often upregulate glycolysis. This metabolic shift is a crucial survival mechanism, although it is less efficient in terms of ATP yield per molecule of glucose.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound on key cellular parameters.
| Cell Line | This compound Concentration | Incubation Time | ATP Level Change | Citation |
| Rat Cerebral Cortical Neurons | 5 nM | Not Specified | ~75% decrease | [1] |
| H1299 (Human Lung Carcinoma) | 100 ng/mL | 1-2 hours | 5-8% drop | [2][3] |
| SW480 (Human Colon Adenocarcinoma) | 1 µM | 20 hours | 15.5% decrease in cell viability (indirect measure of ATP) | [4] |
| SW480 (Human Colon Adenocarcinoma) | 5 µM | 20 hours | 20.1% decrease in cell viability (indirect measure of ATP) | [4] |
| Tobacco BY-2 Cells | 10 µM | 1 hour | ~30% decrease |
| Cell Line | This compound Concentration | Incubation Time | Mitochondrial Membrane Potential (ΔΨm) Change | Citation |
| Bone Marrow-Derived Macrophages (BMDMs) | 50 nM | Not Specified | Increase (hyperpolarization) | |
| Melanocytes (Healthy Donor) | 6 µM | Not Specified | Depolarization (in this specific context) | |
| A549 Cybrids (Adenocarcinoma) | 4 nM - 16 nM | Not Specified | Reduced red staining (indicating lower ΔΨm in this context) |
| Cell Line | This compound Concentration | Incubation Time | Reactive Oxygen Species (ROS) Production Change | Citation |
| HT-22 (Mouse Hippocampal) | 10 µg/mL | 2 hours | Increase in both cellular and mitochondrial ROS | |
| RAW 264.7 (Murine Macrophage) | 10 µM | 3 hours | Implied increase leading to apoptosis | |
| Osteosarcoma 143B Cybrids | 16 nM | Not Specified | Decrease in H₂O₂ levels |
Key Signaling Pathways Affected by this compound
The cellular stress induced by ATP synthase inhibition activates several critical signaling pathways.
AMPK Signaling Pathway
The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of glycolysis and the inhibition of anabolic processes that consume ATP.
ER Stress-Mediated Apoptosis
Mitochondrial dysfunction caused by this compound can lead to endoplasmic reticulum (ER) stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The unfolded protein response (UPR) is activated to alleviate this stress. However, under prolonged or severe stress, the UPR can trigger apoptosis. One key pathway involves the activation of IRE1, leading to the splicing of XBP1 mRNA. Spliced XBP1 upregulates the expression of CHOP, a transcription factor that promotes the expression of pro-apoptotic genes, including Death Receptor 5 (DR5).
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell types and experimental conditions.
ATP Quantification Assay
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell type to achieve 80-90% confluency at the time of the assay.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.
-
Lysis: Add an equal volume of a commercial ATP-releasing reagent (e.g., CellTiter-Glo®) to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal to the number of cells or protein concentration if necessary.
Mitochondrial Membrane Potential Assay (TMRE)
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound. A positive control for depolarization (e.g., FCCP) should be included.
-
Staining: Add Tetramethylrhodamine, Ethyl Ester (TMRE) to the culture medium at a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation: ~549 nm, Emission: ~575 nm).
Mitochondrial Membrane Potential Assay (JC-1)
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the TMRE assay.
-
Staining: Add JC-1 staining solution (typically 1-5 µM) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed assay buffer.
-
Measurement: Measure the fluorescence of both JC-1 monomers (green; Ex: ~485 nm, Em: ~535 nm) and J-aggregates (red; Ex: ~550 nm, Em: ~600 nm). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Cellular Oxygen Consumption Rate (OCR) Measurement
Protocol (using Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Equilibration: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator at 37°C.
-
Assay Program: Load the sensor cartridge with this compound, FCCP, and a mixture of rotenone and antimycin A. Run a pre-programmed "Mito Stress Test" on the Seahorse XF Analyzer.
-
Basal OCR: Measured before any injections.
-
ATP-linked OCR: Measured after the injection of this compound.
-
Maximal Respiration: Measured after the injection of FCCP.
-
Non-mitochondrial Respiration: Measured after the injection of rotenone and antimycin A.
-
Cellular ROS Detection (DCFDA)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Staining: Remove the treatment medium and incubate the cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Measurement: Measure the fluorescence intensity (Ex: ~485 nm, Em: ~535 nm).
Mitochondrial ROS Detection (MitoSOX)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Staining: Remove the treatment medium and incubate the cells with 2-5 µM MitoSOX Red in pre-warmed HBSS or serum-free medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Measurement: Measure the fluorescence intensity (Ex: ~510 nm, Em: ~580 nm).
Conclusion
This compound remains an indispensable tool for probing the intricacies of mitochondrial function and cellular metabolism. Its specific inhibition of ATP synthase provides a robust method for investigating the cellular consequences of impaired oxidative phosphorylation. This guide has provided a detailed overview of these consequences, supported by quantitative data and experimental protocols. A thorough understanding of the multifaceted effects of this compound is crucial for its effective application in basic research and for informing the development of therapeutic strategies that target cellular bioenergetics. Researchers are encouraged to adapt the provided protocols to their specific experimental systems to achieve reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Oligomycin-induced bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oligomycin A Seahorse Assay in Adherent Cells
Introduction
The Seahorse XF Cell Mito Stress Test is a widely utilized assay for assessing mitochondrial function in live cells, including adherent cell lines. This technology measures the oxygen consumption rate (OCR), providing real-time insights into cellular respiration. By sequentially injecting metabolic modulators, this assay can dissect key parameters of mitochondrial function. Oligomycin A, a potent inhibitor of ATP synthase (complex V), is a critical component of this assay. Its introduction allows for the quantification of ATP-linked respiration, proton leak, and other essential bioenergetic parameters.[1][2] These measurements are crucial for understanding the metabolic phenotype of cells and for investigating the effects of drugs and genetic modifications on mitochondrial health.
This document provides a detailed protocol for performing a Seahorse XF Cell Mito Stress Test on adherent cells, with a specific focus on the role and application of this compound.
Key Parameters Measured
The sequential injection of this compound, followed by the uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) and then a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor), allows for the determination of several key parameters of mitochondrial respiration[1][3][4]:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.
-
ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis, calculated from the decrease in OCR after this compound injection.
-
Proton Leak: The remaining OCR after ATP synthase inhibition by this compound, which is attributed to protons leaking across the inner mitochondrial membrane. An elevated proton leak can be indicative of mitochondrial damage.
-
Maximal Respiration: The maximum OCR that can be achieved by the cells, induced by the uncoupler FCCP, which collapses the proton gradient and allows the electron transport chain to function at its maximum rate.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The OCR that persists after the complete inhibition of the electron transport chain by Rotenone and Antimycin A.
Experimental Protocols
Materials and Reagents
-
Seahorse XF Cell Culture Microplates (e.g., XF96 or XF24)
-
Seahorse XF Analyzer (e.g., XFe96, XF96)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Base Medium (e.g., DMEM or RPMI, without phenol red)
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
Adherent cells of interest
-
Standard cell culture reagents (growth medium, PBS, trypsin, etc.)
-
Seahorse XF Calibrant
Assay Medium Preparation
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, sodium pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine are common starting points).
-
Adjust the pH of the assay medium to 7.4 ± 0.1 at 37°C.
-
Filter-sterilize the complete assay medium.
Cell Seeding
-
The day before the assay, harvest and count the adherent cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically. The goal is to have a confluent monolayer on the day of the assay.
-
Ensure even cell distribution across the well.
-
Leave the background correction wells (typically A1, A12, H1, H12 on a 96-well plate) with only growth medium (no cells).
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Seahorse Assay Procedure
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare Compound Plate: On the day of the assay, prepare the stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the prepared assay medium. The concentrations in the table below are recommended starting points and may require optimization for your specific cell type.
-
Load the Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate, leaving a small amount to prevent the cells from drying out.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
After the final wash, add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay to allow the temperature and pH to stabilize.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Set up the instrument protocol to include baseline measurements followed by sequential injections from ports A, B, and C.
-
Start the assay. The instrument will measure OCR at baseline and after each compound injection.
-
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Starting Concentration (in well) | Typical Range for Optimization | Cell Seeding Density (cells/well for 96-well plate) |
| This compound | 1.0 - 2.0 µM | 0.5 - 5.0 µM | 1x10⁴ - 8x10⁴ |
| FCCP | 0.5 - 1.0 µM | 0.125 - 2.0 µM | (Cell type dependent) |
| Rotenone/Antimycin A | 0.5 µM | 0.5 - 1.0 µM |
Note: The optimal cell seeding density and compound concentrations are highly cell-type dependent and should be determined empirically through titration experiments.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Mitochondrial Respiration Signaling Pathway
Caption: Effects of inhibitors on mitochondrial respiration.
References
- 1. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Oligomycin A in Mitochondrial Stress Tests
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to using oligomycin A in mitochondrial stress tests to assess cellular bioenergetics. This document outlines the mechanism of action of this compound, provides detailed experimental protocols, and presents data interpretation guidelines.
Introduction to this compound and Mitochondrial Stress Testing
The mitochondrial stress test is a critical assay for evaluating the function of the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). This test measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to a sequential series of pharmacological agents that target different components of the ETC.
This compound is a macrolide antibiotic that potently and specifically inhibits the F0 subunit of ATP synthase (also known as complex V)[1][2]. This inhibition blocks the passage of protons through the ATP synthase, thereby halting ATP production via oxidative phosphorylation[2][3]. In a mitochondrial stress test, the injection of this compound allows for the quantification of several key parameters of mitochondrial function.
Mechanism of Action of this compound
This compound binds to the F0 portion of ATP synthase, obstructing the proton channel[1]. This blockage has two primary consequences:
-
Inhibition of ATP Synthesis: By preventing proton flow down the electrochemical gradient, this compound directly inhibits the synthesis of ATP from ADP and inorganic phosphate.
-
Reduction in Oxygen Consumption: The inhibition of proton flow through ATP synthase leads to a buildup of the proton gradient across the inner mitochondrial membrane. This hyperpolarization of the mitochondrial membrane inhibits further proton pumping by the ETC complexes, resulting in a significant decrease in the oxygen consumption rate (OCR).
The residual OCR after this compound injection is attributed to proton leak, the non-ATP-producing consumption of oxygen to maintain the mitochondrial membrane potential, and non-mitochondrial oxygen consumption.
Key Parameters Measured Using this compound
The addition of this compound in a mitochondrial stress test is crucial for determining the following parameters:
-
ATP-Linked Respiration: This is the portion of basal respiration that is coupled to ATP synthesis. It is calculated as the difference between the basal OCR and the OCR after the injection of this compound.
-
Proton Leak: This represents the oxygen consumption that is not coupled to ATP synthesis and is required to compensate for the natural leakage of protons across the inner mitochondrial membrane. It is calculated as the OCR remaining after this compound injection, minus the non-mitochondrial respiration.
Experimental Protocols
The following protocols are designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform, which are commonly used for mitochondrial stress tests.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) Stock Solution: Prepare a 1 mM stock solution of FCCP in DMSO. Aliquot and store at -20°C. The optimal concentration of FCCP should be determined empirically for each cell type.
-
Rotenone/Antimycin A Stock Solution: Prepare a stock solution containing 1 mM rotenone and 1 mM antimycin A in DMSO. Aliquot and store at -20°C.
-
Assay Medium: Use an appropriate assay medium, such as Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The medium should be bicarbonate-free and warmed to 37°C with the pH adjusted to 7.4 immediately before the assay.
Cell Seeding
Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay. The optimal cell number should be determined empirically for each cell type but typically ranges from 2 x 10^4 to 8 x 10^4 cells per well.
Mitochondrial Stress Test Protocol
-
Cell Culture Plate Preparation: One hour before the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the prepared compounds. A typical loading strategy is as follows:
-
Port A: this compound (to a final concentration of 1.0 - 2.0 µM)
-
Port B: FCCP (to an optimized final concentration, typically 0.5 - 2.0 µM)
-
Port C: Rotenone/Antimycin A (to a final concentration of 0.5 - 1.0 µM each)
-
-
Assay Execution: Place the cell culture plate in the extracellular flux analyzer and start the assay protocol. The instrument will measure the basal OCR before sequentially injecting the compounds from ports A, B, and C, measuring the OCR after each injection.
Data Presentation and Interpretation
The data generated from a mitochondrial stress test can be used to calculate several key bioenergetic parameters. The following table provides an example of quantitative data obtained from a typical experiment.
| Parameter | OCR (pmol/min) - Control | OCR (pmol/min) - Treated | % Change |
| Basal Respiration | 150 ± 10 | 120 ± 8 | -20% |
| After this compound Injection | 45 ± 5 | 50 ± 6 | +11% |
| ATP-Linked Respiration | 105 ± 12 | 70 ± 10 | -33% |
| Proton Leak | 40 ± 4 | 45 ± 5 | +12.5% |
| Maximal Respiration (after FCCP) | 350 ± 25 | 250 ± 20 | -29% |
| Spare Respiratory Capacity | 200 ± 20 | 130 ± 15 | -35% |
| Non-Mitochondrial Respiration | 5 ± 1 | 5 ± 1 | 0% |
Note: The values presented are for illustrative purposes and will vary depending on the cell type, conditions, and treatment.
Visualizations
Mitochondrial Stress Test Experimental Workflow
Caption: Experimental workflow for a mitochondrial stress test using this compound.
Signaling Pathways Affected by this compound-Induced Mitochondrial Stress
Caption: Signaling pathways impacted by this compound-induced mitochondrial stress.
Troubleshooting and Considerations
-
Optimal this compound Concentration: While 1.0 - 2.0 µM is a common starting point, the optimal concentration of this compound may vary between cell types and should be determined empirically.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal and reproducible results.
-
Background Correction: Always include wells with no cells to measure and subtract the background oxygen consumption rate.
-
Normalization: Normalize OCR data to cell number, protein content, or DNA content to account for variations in cell seeding.
-
Combined Effects: Be aware that this compound can induce other cellular responses, such as an increase in glycolysis (the Pasteur effect), which can be measured by the extracellular acidification rate (ECAR).
References
Application Note: Quantifying ATP Production Rate Using Oligomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The two major pathways for ATP production are oxidative phosphorylation (OXPHOS) in the mitochondria and glycolysis in the cytoplasm. Understanding the rate of ATP production from these pathways is crucial for research in metabolism, drug discovery, and various disease models. Oligomycin A, a macrolide antibiotic, is a potent and specific inhibitor of the F₀ subunit of ATP synthase, the enzyme responsible for the final step of ATP synthesis in oxidative phosphorylation.[1][2][3] This property makes this compound an invaluable tool for dissecting the relative contributions of mitochondrial respiration and glycolysis to the total cellular ATP production rate.
This application note provides detailed protocols and data interpretation guidelines for calculating the ATP production rate using this compound in both whole-cell and isolated mitochondria preparations.
Principle of the Assay
The fundamental principle behind using this compound to determine the ATP production rate lies in its ability to selectively inhibit mitochondrial ATP synthesis. By measuring the rate of oxygen consumption (a proxy for oxidative phosphorylation) before and after the addition of this compound, one can calculate the portion of respiration that is directly coupled to ATP production. The remaining oxygen consumption after this compound treatment is attributed to proton leak across the inner mitochondrial membrane.
Similarly, by measuring changes in extracellular acidification and ATP levels in the presence of this compound and other metabolic inhibitors, the rates of glycolytic ATP production can be determined.
Signaling Pathway and Mechanism of Action
This compound specifically binds to the F₀ portion of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding blocks the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix.[1][2] This proton motive force is the driving force for ATP synthesis. By inhibiting this process, this compound effectively uncouples electron transport from ATP production.
Experimental Protocols
Protocol 1: Real-Time ATP Rate Assay using Seahorse XF Analyzer
This protocol is adapted for the Agilent Seahorse XF platform, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well format.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
This compound (typically 1.0 - 2.5 µM final concentration)
-
Rotenone/Antimycin A (inhibitors of Complex I and III, respectively; typically 0.5 - 1.0 µM final concentration)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Assay Medium Preparation: Prepare the assay medium by supplementing XF Base Medium with desired substrates. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Prepare Drug Injections: Prepare stock solutions of this compound and rotenone/antimycin A in the assay medium at a concentration 10x the final desired concentration.
-
Load Sensor Cartridge: Load the drug solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure baseline OCR and ECAR, then inject the inhibitors sequentially and measure the subsequent changes in rates.
Data Analysis and Calculation:
-
Mitochondrial ATP Production Rate (mitoATP): This is calculated from the change in OCR upon the injection of this compound. mitoATP Rate (pmol ATP/min) = (Basal OCR - Oligomycin OCR) x P/O ratio The P/O ratio (phosphate/oxygen) is an empirical value representing the number of ATP molecules synthesized per oxygen atom reduced. A commonly used value is ~2.75.
-
Glycolytic ATP Production Rate (glycoATP): This is calculated from the ECAR, which is primarily a result of lactate and CO₂ production. The contribution of CO₂ from mitochondrial respiration is subtracted using the OCR measurement after the addition of rotenone/antimycin A. The resulting proton efflux rate (PER) from glycolysis is then converted to the glycoATP rate (1:1 stoichiometry).
-
Total ATP Production Rate: Total ATP Rate = mitoATP Rate + glycoATP Rate
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Oligomycin A Concentration for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Oligomycin A is a potent inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular energy metabolism. By blocking oxidative phosphorylation (OXPHOS), this compound induces a metabolic shift towards glycolysis and can trigger apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of this compound in various cancer cell lines. It includes a summary of effective concentrations, protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes. Its primary mechanism of action is the inhibition of the F₀ subunit of mitochondrial ATP synthase (also known as Complex V), thereby blocking the proton channel and preventing the synthesis of ATP from ADP through oxidative phosphorylation.[1] This disruption of cellular energy homeostasis makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent. In cancer cells, which often exhibit a high degree of metabolic plasticity, the effects of this compound can range from cytostatic to cytotoxic, depending on the cell line's reliance on OXPHOS and its ability to compensate through glycolysis.
Quantitative Data Summary
The effective concentration of this compound varies significantly across different cancer cell lines and is dependent on the desired biological endpoint (e.g., inhibition of OXPHOS, induction of apoptosis, or reduction in cell viability). The following tables summarize key quantitative data from the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Concentration | Treatment Duration | Assay Method | Reference |
| MCF7 (Breast) | ~100 nM | Not Specified | Mammosphere Formation Assay | [2] |
| MDA-MB-231 (Breast) | ~5-10 µM | Not Specified | Mammosphere Formation Assay | [2] |
| A549 (Lung) | ~10 µM | 24 hours | MTT Assay | [3] |
| SW480 (Colon) | > 5 µM | 20 hours | MTT Assay | [2] |
Table 2: Effective Concentrations of this compound for Specific Biological Effects
| Cancer Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Various Cancer Cells | 100 ng/mL (~126 nM) | 1 hour | Complete inhibition of OXPHOS activity | |
| Various Cancer Cells | 100 ng/mL (~126 nM) | 6 hours | Induction of glycolysis | |
| HT29 (Colon) | 5 µM | Not Specified | Blockade of AMPK/mTOR pathway | |
| Wild-type cells | 0.5 µM | 30 minutes | Inhibition of Oxidative Phosphorylation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the specified duration. Include positive and negative controls.
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Seahorse XF Cell Mito Stress Test
This protocol measures the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (typically 1.0 - 2.0 µM final concentration)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell line and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, remove the culture medium from the cells and replace it with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with this compound, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol on the instrument.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.
Lactate Production Assay
This protocol measures the increase in glycolysis following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
Plate reader
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 100 ng/mL) for the desired duration (e.g., 6 hours). Include a no-treatment control.
-
Collect the cell culture medium from each well.
-
Centrifuge the medium at 10,000 x g for 10 minutes to remove any cell debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding well.
Signaling Pathways and Workflows
This compound's Impact on the mTOR Signaling Pathway
This compound inhibits ATP synthase, leading to a decrease in the cellular ATP:AMP ratio. This energy stress activates AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the mTORC1 complex, a key regulator of cell growth and proliferation, through the phosphorylation of TSC2 and Raptor.
Caption: this compound inhibits ATP synthase, leading to AMPK activation and subsequent mTORC1 inhibition.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for a specific cancer cell line and experimental goal.
Caption: Workflow for optimizing this compound concentration in cancer cell line studies.
Conclusion
The optimal concentration of this compound is highly dependent on the cancer cell line and the specific biological question being addressed. For studies focused on the immediate inhibition of mitochondrial respiration, concentrations around 100-500 nM are often effective. For inducing apoptosis or assessing long-term cytotoxicity, higher concentrations, often in the low micromolar range, may be necessary, and should be determined empirically for each cell line. The provided protocols and workflows offer a systematic approach to identifying and utilizing the appropriate concentrations of this compound for robust and reproducible results in cancer research.
References
Application Notes: Preparation and Use of Oligomycin A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oligomycin A is a macrolide antibiotic produced by Streptomyces species.[1][2][3] It is a potent and specific inhibitor of the mitochondrial F1F0 ATP synthase (also known as Complex V) of the electron transport chain.[4][5] By binding to the F0 subunit, this compound blocks the proton channel, thereby inhibiting the oxidative phosphorylation of ADP to ATP. This mechanism makes it an invaluable tool in metabolic research, particularly for studying mitochondrial function, apoptosis, and cellular bioenergetics. Its use allows for the differentiation of ATP production from glycolysis versus oxidative phosphorylation and is a key component in mitochondrial stress tests. Due to its poor water solubility, this compound is typically prepared in organic solvents like dimethyl sulfoxide (DMSO) for experimental use. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the stability and efficacy of this compound. The following table summarizes its key quantitative properties.
| Property | Value | Citations |
| Molecular Formula | C₄₅H₇₄O₁₁ | |
| Molecular Weight | 791.06 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility in DMSO | Varies by source; reported values range from ~20 mg/mL to 100 mg/mL. A concentration of 5 mM (approx. 3.96 mg/mL) is readily achievable. | |
| Storage (Powder) | Store at -20°C, desiccated, for up to 3 years. | |
| Storage (DMSO Stock) | Aliquot and store at -20°C for up to 3 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Protect from light. |
Mechanism of Action: ATP Synthase Inhibition
This compound exerts its effect by directly targeting the ATP synthase complex located in the inner mitochondrial membrane. The electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives protons through the F0 subunit of ATP synthase, causing its rotation and inducing a conformational change in the F1 subunit that catalyzes the synthesis of ATP from ADP and inorganic phosphate (Pi). This compound physically obstructs the F0 proton channel, halting this process, which uncouples the proton gradient from ATP synthesis and inhibits oxidative phosphorylation.
Caption: Mechanism of this compound action on mitochondrial ATP synthase.
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 5 mM stock solution, a common concentration for laboratory use.
Safety Precautions:
-
This compound should be considered hazardous. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a chemical fume hood or a well-ventilated area.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
Materials:
-
This compound powder (MW: 791.06 g/mol )
-
Anhydrous or molecular biology-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected 1.5 mL microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare a 5 mM stock solution (which is 0.005 mol/L), first calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L) of a 5 mM solution: Mass = 0.005 mol/L × 0.001 L × 791.06 g/mol × 1000 mg/g = 3.955 mg
-
Practical Tip: It is often easier to weigh a slightly different amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.
-
Volume of DMSO (mL) = [Mass weighed (mg) / MW ( g/mol )] / Molarity (mol/L)
-
For 5 mg of this compound: Volume = [5 mg / 791.06 g/mol ] / 0.005 mol/L = 1.264 mL
-
-
Preparation:
-
Carefully weigh out 5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.264 mL of high-quality DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (5 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Application in a Cell-Based ATP Depletion Assay
This protocol provides a general method for treating cultured cells with this compound to measure the resulting decrease in intracellular ATP, a direct consequence of ATP synthase inhibition.
Materials:
-
Adherent cells cultured in a 96-well, clear-bottom, white-walled plate (for luminescence assays)
-
Complete cell culture medium
-
Prepared 5 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) and allow cells to adhere and grow for 24 hours.
-
-
Preparation of Working Solutions:
-
Thaw one aliquot of the 5 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 0.5 µM to 10 µM).
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should ideally be below 0.5% to prevent solvent toxicity.
-
Example Dilution for 5 µM: To make 1 mL of 5 µM working solution from a 5 mM stock, add 1 µL of the stock to 999 µL of medium (a 1:1000 dilution). The final DMSO concentration would be 0.1%.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared working solutions (including vehicle control and a "no treatment" control with fresh medium) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 1 to 6 hours).
-
-
ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare and add the ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol (this typically involves adding a volume equal to the culture medium).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the average of the vehicle control wells.
-
Plot the normalized ATP levels against the concentration of this compound to generate a dose-response curve.
-
References
Application Notes and Protocols: Oligomycin A Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a potent inhibitor of mitochondrial F₀F₁ ATP synthase.[1][2] It functions by blocking the proton channel (F₀ subunit), which is essential for the oxidative phosphorylation of ADP to ATP.[1][3] This disruption of cellular energy production makes this compound a critical tool in studying cellular metabolism, apoptosis, and drug resistance. However, the stability of this compound in the complex milieu of cell culture media is a critical factor that can influence experimental outcomes and their interpretation. This document provides a comprehensive overview of this compound stability, protocols for its assessment, and its impact on key cellular signaling pathways.
Stability of this compound in Cell Culture Media
The stability of this compound in cell culture media is influenced by several factors, including pH, temperature, and the composition of the medium itself. While specific half-life data in common cell culture media such as DMEM or RPMI at 37°C is not extensively documented in publicly available literature, general knowledge of macrolide antibiotic stability and chemical principles allows for informed recommendations.
Factors Influencing Stability:
-
pH: this compound is reported to have its inhibitory potency little changed upon storage at a pH range of 3 to 10 at 37°C for 54 hours. Cell culture media are typically buffered to a physiological pH of 7.2-7.4. While within the stable range, prolonged incubation at 37°C could still lead to gradual degradation.
-
Temperature: As with most chemical compounds, higher temperatures accelerate degradation. Standard cell culture incubation at 37°C is a significant factor to consider for the long-term stability of this compound. For storage, lyophilized this compound is stable for up to 24 months at -20°C, and once in solution (e.g., in DMSO), it should be used within 3 months to prevent loss of potency when stored at -20°C.[4]
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and, often, serum. These components can potentially interact with this compound. For instance, alkaline conditions can lead to retroaldol degradation of this compound. The slightly alkaline nature of some media could contribute to this degradation pathway over time.
-
Light: Exposure to light can cause photodegradation of sensitive compounds. It is recommended to protect this compound solutions from light.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | 24 months | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI), with or without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (optional, for LC-MS)
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Spike the Cell Culture Medium: Warm the desired cell culture medium to 37°C. Spike the medium with the this compound stock solution to the final desired experimental concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all samples. Prepare a sufficient volume for all time points.
-
Time Point 0 (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your reference for 100% compound remaining.
-
Incubation: Place the remaining medium in a sterile, loosely capped tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sample Collection at Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the incubated medium.
-
Sample Processing:
-
For each time point, transfer a known volume (e.g., 100 µL) of the medium to a microcentrifuge tube.
-
To precipitate proteins (especially if the medium contains serum), add 3 volumes of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis by HPLC or LC-MS/MS:
-
Develop a suitable analytical method for the quantification of this compound. This will typically involve a C18 reverse-phase column.
-
Prepare a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) at known concentrations.
-
Analyze the collected samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
To determine the half-life (t₁/₂), plot the natural logarithm of the concentration versus time. The half-life can be calculated from the degradation rate constant (k) using the formula: t₁/₂ = 0.693 / k.
-
Signaling Pathways Affected by this compound
This compound's primary action of inhibiting ATP synthase has profound downstream effects on various cellular signaling pathways.
Inhibition of ATP Synthase and Cellular Respiration
This compound directly binds to the F₀ subunit of ATP synthase, blocking the flow of protons and thereby inhibiting the synthesis of ATP via oxidative phosphorylation. This leads to a decrease in the cellular oxygen consumption rate (OCR).
Caption: this compound inhibits ATP synthase, blocking proton flow and reducing ATP production and oxygen consumption.
Activation of AMPK Signaling Pathway
The inhibition of ATP synthesis by this compound leads to an increase in the cellular AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
Caption: this compound-induced energy stress activates the AMPK signaling pathway.
Regulation of mTOR and Autophagy Signaling
This compound can have complex effects on the mTOR (mammalian target of rapamycin) signaling pathway and autophagy. While AMPK activation typically inhibits mTORC1, some studies have shown that this compound can lead to the activation of the Akt/mTOR pathway, which in turn can suppress autophagy. However, the induction of cellular stress by this compound can also trigger autophagy as a pro-survival mechanism to clear damaged mitochondria (mitophagy).
Caption: this compound exerts complex effects on mTOR and autophagy signaling pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
Conclusion
The stability of this compound in cell culture media is a crucial parameter for the accurate interpretation of experimental results. While generally stable under recommended storage conditions, its stability at 37°C in complex media should be empirically determined for long-term experiments. The provided protocols and signaling pathway diagrams serve as a guide for researchers to effectively utilize this compound in their studies of cellular metabolism and related signaling cascades. By carefully considering its stability, researchers can ensure the reliability and reproducibility of their findings.
References
Application Notes and Protocols: Inducing Apoptosis with Oligomycin A In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligomycin A is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy metabolism.[1][2] By blocking the proton channel of the F0 subunit, this compound disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production.[1][2][3] This disruption of mitochondrial function can trigger the intrinsic pathway of apoptosis, making this compound a valuable tool for studying programmed cell death in various cell types. These application notes provide detailed protocols and quantitative data for inducing and analyzing apoptosis using this compound in an in vitro setting.
Mechanism of Action
This compound induces apoptosis primarily through the inhibition of mitochondrial ATP synthase. This inhibition leads to a cascade of events including:
-
ATP Depletion: Inhibition of ATP synthase leads to a rapid decline in cellular ATP levels, which can act as a critical trigger for apoptosis.
-
Mitochondrial Dysfunction: The disruption of the electron transport chain can lead to an increase in mitochondrial membrane potential (hyperpolarization) initially, followed by depolarization, and the production of reactive oxygen species (ROS).
-
Release of Pro-Apoptotic Factors: Mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Involvement of Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can translocate to the mitochondria to facilitate cytochrome c release, while anti-apoptotic members like Bcl-2 can inhibit this process.
-
Endoplasmic Reticulum (ER) Stress: In some cell types, this compound has been shown to induce ER stress, which can also contribute to apoptosis through the upregulation of pro-apoptotic factors like CHOP and the death receptor DR5.
Quantitative Data Summary
The effective concentration of this compound for inducing apoptosis can vary significantly depending on the cell type and experimental conditions. The following table summarizes quantitative data from various studies.
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| SW480 colon cancer cells | 1 µM | 20 hours | 15.5% decrease in cell viability | |
| SW480 colon cancer cells | 5 µM | 20 hours | 20.1% decrease in cell viability | |
| A549 lung carcinoma cells | 10 µM | 24 hours | Significant decrease in cell viability | |
| Cultured hippocampal neurons | 1 µM | Not specified | Increased Bax translocation and Cytochrome C release | |
| 3T3-L1 adipocytes | 8 µM | Not specified | Highest concentration without decreasing cell viability | |
| MDA-MB-231 breast cancer cells | 5 µM | 1 hour | Decreased cell viability, especially in low glucose | |
| RKO colorectal cancer cells | >1 µg/mL | 48 hours | Decreased cell proliferation | |
| HeLa cells | 5 µg/mL | Not specified | Suppressed TNF-induced cytochrome c release and apoptosis | |
| Jurkat T cells | 2.5 µM | 200 minutes | With staurosporine, shifted apoptosis to necrosis |
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a lyophilized powder. To prepare a stock solution:
-
Reconstitute the lyophilized powder in DMSO to a desired stock concentration (e.g., 5 mM).
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C and protect from light. Avoid multiple freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on SW480 cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.6 x 10^5 cells/mL in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 20 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO2 incubator.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is a general procedure based on standard methods.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
10X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time and concentration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI Staining Solution.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol provides a general framework for detecting key apoptotic proteins.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For cytochrome c release, perform subcellular fractionation to separate the mitochondrial and cytosolic fractions before running the western blot.
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Look for an increase in the cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins.
References
Assessing Mitochondrial Dysfunction with Oligomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). Mitochondrial dysfunction is a hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the accurate assessment of mitochondrial function is crucial for both basic research and drug development. Oligomycin A, a macrolide antibiotic produced by Streptomyces, is a potent and specific inhibitor of ATP synthase (also known as Complex V of the electron transport chain).[1][2][3] By blocking the F0 proton channel of ATP synthase, this compound inhibits the conversion of ADP to ATP, effectively halting ATP synthesis coupled to oxygen consumption.[1][2] This property makes this compound an invaluable tool for dissecting various aspects of mitochondrial respiration and assessing mitochondrial dysfunction.
These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial health in cultured cells. The primary assays covered include the Seahorse XF Mito Stress Test, ATP production rate assays, and mitochondrial membrane potential measurements.
Mechanism of Action of this compound
This compound specifically binds to the F0 subunit of ATP synthase, obstructing the proton channel. This blockage prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, a process that drives the synthesis of ATP. Consequently, the inhibition of ATP synthase by this compound leads to a decrease in oxygen consumption that is directly coupled to ATP production. The remaining oxygen consumption after this compound treatment is attributed to proton leak, where protons re-enter the matrix independent of ATP synthase, and non-mitochondrial oxygen consumption.
Caption: Mechanism of this compound Inhibition of ATP Synthase.
Key Experiments for Assessing Mitochondrial Dysfunction
Seahorse XF Mito Stress Test
The Seahorse XF Mito Stress Test is a widely used assay to obtain a comprehensive profile of mitochondrial function in live cells. This assay measures the oxygen consumption rate (OCR) in real-time and utilizes the sequential injection of mitochondrial inhibitors, including this compound, to determine key parameters of mitochondrial respiration.
Parameters Measured:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after the addition of this compound, representing the portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining OCR after this compound injection, which is not coupled to ATP synthesis.
-
Maximal Respiration: The maximum OCR achieved after the addition of an uncoupling agent like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the inhibition of Complex I and III with rotenone and antimycin A, respectively.
Experimental Workflow:
Caption: Seahorse XF Mito Stress Test Experimental Workflow.
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is adapted from Agilent Seahorse XF documentation.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF DMEM or XF RPMI medium supplemented with glucose, pyruvate, and glutamine.
-
This compound (typically 1.0 - 2.0 µM final concentration)
-
FCCP (typically 0.5 - 2.0 µM final concentration)
-
Rotenone/Antimycin A (typically 0.5 µM each final concentration)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight. The optimal cell density should be determined empirically for each cell type.
-
Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by warming it to 37°C and supplementing it with substrates as required. Adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture medium from the plate and wash twice with the warmed assay medium. Finally, add the appropriate volume of assay medium to each well (e.g., 180 µL for a 96-well plate). Incubate the cell plate at 37°C in a non-CO2 incubator for 30-60 minutes before the assay.
-
Compound Loading: Prepare stock solutions of this compound, FCCP, and rotenone/antimycin A in the assay medium at a concentration 10x the final desired concentration. Load the appropriate volumes into the injection ports of the sensor cartridge (e.g., 20 µL for Port A, 22 µL for Port B, etc., for a 96-well plate).
-
Assay Execution: Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell plate and start the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
Data Interpretation:
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before first injection) – (Non-mitochondrial respiration) | Baseline mitochondrial activity. |
| ATP Production | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | OCR dedicated to ATP synthesis. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration) | Protons leaking across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration) | The maximum respiratory capacity of the mitochondria. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | The ability of the cell to respond to increased energy demand. |
ATP Production Rate Assay
This assay directly quantifies the rates of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in real-time. This compound is used to inhibit mitochondrial ATP synthesis, allowing for the specific measurement of the glycolytic ATP production rate.
Protocol: Real-Time ATP Rate Assay
This protocol is based on the Agilent Seahorse XF Real-Time ATP Rate Assay.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: As per the Mito Stress Test.
-
This compound (typically 1.5 µM final concentration)
-
Rotenone/Antimycin A (typically 0.5 µM each final concentration)
Procedure:
-
Cell Seeding and Plate Preparation: Follow steps 1-4 of the Seahorse XF Mito Stress Test protocol.
-
Compound Loading: Load the sensor cartridge with this compound in the first injection port and a mixture of rotenone and antimycin A in the second injection port.
-
Assay Execution: The Seahorse XF Analyzer will measure the basal OCR and Extracellular Acidification Rate (ECAR). After the first injection of this compound, the OCR will decrease, and the ECAR may increase as the cell compensates by upregulating glycolysis. The second injection of rotenone/antimycin A will shut down all mitochondrial respiration.
Data Interpretation:
The software calculates the mitoATP and glycoATP production rates based on the changes in OCR and ECAR.
| Condition | OCR Measurement | ECAR Measurement | ATP Production Source |
| Basal | Measures total oxygen consumption. | Measures total proton efflux. | Mitochondrial and Glycolytic |
| + this compound | Measures non-ATP-linked oxygen consumption. | Measures glycolytic proton efflux. | Primarily Glycolytic |
| + Rotenone/Antimycin A | Measures non-mitochondrial oxygen consumption. | Measures non-glycolytic acidification. | None |
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the pumping of protons across the inner mitochondrial membrane by the electron transport chain. This compound can be used to assess ΔΨm by inhibiting ATP synthase, which leads to a hyperpolarization of the mitochondrial membrane as protons can no longer re-enter the matrix through Complex V.
Protocol: TMRM/TMRE Staining for ΔΨm
Materials:
-
Fluorescence microscope or plate reader
-
Tetramethylrhodamine, methyl ester (TMRM) or Tetramethylrhodamine, ethyl ester (TMRE) fluorescent dye
-
Cell culture medium
-
This compound (typically 1-5 µM)
-
FCCP (as a control for depolarization, typically 5-10 µM)
Procedure:
-
Cell Culture: Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well imaging plate).
-
Dye Loading: Incubate cells with TMRM or TMRE (typically 20-100 nM) in cell culture medium for 20-30 minutes at 37°C.
-
Imaging: Acquire baseline fluorescence images or readings.
-
Compound Addition: Add this compound to the cells and acquire time-lapse images or kinetic readings to observe the change in fluorescence. An increase in fluorescence indicates hyperpolarization.
-
Control: As a control, add FCCP to a separate set of wells to induce depolarization, which will be observed as a decrease in fluorescence.
Data Interpretation:
Caption: Interpreting Mitochondrial Membrane Potential Changes.
A robust increase in TMRM/TMRE fluorescence upon this compound treatment indicates healthy, well-coupled mitochondria. A blunted or absent response may suggest pre-existing mitochondrial dysfunction, such as a proton leak or impaired electron transport chain function.
Summary of Quantitative Data
The following table summarizes typical quantitative effects of this compound in mitochondrial function assays. Actual values will vary depending on the cell type, metabolic state, and experimental conditions.
| Assay | Parameter | Typical Effect of this compound | Reference |
| Seahorse XF Mito Stress Test | Oxygen Consumption Rate (OCR) | Significant decrease | |
| ATP-linked Respiration | Inhibition | ||
| Extracellular Acidification Rate (ECAR) | Often increases due to compensatory glycolysis | ||
| ATP Production Rate Assay | Mitochondrial ATP Production Rate | Complete inhibition | |
| Glycolytic ATP Production Rate | Often increases | ||
| Mitochondrial Membrane Potential | ΔΨm (TMRM/TMRE fluorescence) | Increase (Hyperpolarization) |
Conclusion
References
Application Notes and Protocols for Measuring Mitochondrial Proton Leak Using Oligomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial proton leak, the movement of protons across the inner mitochondrial membrane independent of ATP synthase, is a crucial component of cellular bioenergetics. This process is implicated in various physiological and pathological states, including thermogenesis, aging, and metabolic diseases. Measuring proton leak provides valuable insights into mitochondrial coupling efficiency and overall metabolic health. Oligomycin A, a potent inhibitor of the F₀ subunit of ATP synthase, is an essential tool for quantifying proton leak. By blocking the primary route of proton re-entry for ATP synthesis, this compound isolates the oxygen consumption rate (OCR) that is solely dedicated to compensating for the proton leak.[1][2][3] This application note provides a detailed protocol for measuring proton leak in both isolated mitochondria and intact cells using this compound.
Principle of the Assay:
The assay sequentially measures the oxygen consumption rate (OCR) under different mitochondrial states, which are induced by the serial addition of specific inhibitors.
-
Basal Respiration: The initial OCR represents the baseline metabolic rate of the cells or mitochondria.
-
ATP-linked Respiration and Proton Leak: The addition of this compound inhibits ATP synthase. The subsequent drop in OCR corresponds to the respiration linked to ATP production. The remaining oligomycin-insensitive OCR is attributed to the proton leak, which is the oxygen consumption required to pump protons that leak back across the inner membrane to maintain the mitochondrial membrane potential.[2][4]
-
Maximal Respiration: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) is an uncoupling agent that dissipates the proton gradient, causing the electron transport chain to work at its maximum rate. This reveals the maximal respiratory capacity.
-
Non-Mitochondrial Respiration: A combination of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) shuts down mitochondrial respiration. The residual OCR is due to non-mitochondrial oxygen-consuming processes.
The proton leak is calculated by subtracting the non-mitochondrial respiration from the oligomycin-insensitive respiration.
Experimental Protocols
Protocol 1: Measuring Proton Leak in Intact Cells using Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)
This protocol is designed for adherent cells cultured in a microplate format.
Materials:
-
Adherent cells of interest
-
Cell culture medium
-
Assay medium (e.g., unbuffered DMEM supplemented with glucose, pyruvate, and glutamine)
-
This compound (stock solution, e.g., 1 mM in DMSO)
-
FCCP (stock solution, e.g., 1 mM in DMSO)
-
Rotenone (stock solution, e.g., 100 µM in DMSO)
-
Antimycin A (stock solution, e.g., 100 µM in DMSO)
-
Extracellular flux analyzer and associated consumables (microplates, sensor cartridges)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell type to achieve a confluent monolayer on the day of the assay.
-
Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Drug Preparation: On the day of the assay, prepare working solutions of the inhibitors in the assay medium to achieve the desired final concentrations after injection. Typical final concentrations are 1-2 µM for oligomycin, 0.5-2 µM for FCCP, and 0.5-1 µM for rotenone and antimycin A. These should be optimized for each cell type.
-
Medium Exchange: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.
-
Assay Execution:
-
Load the hydrated sensor cartridge with the prepared inhibitors.
-
Place the cell plate in the extracellular flux analyzer.
-
The instrument will perform the following injection sequence and OCR measurements:
-
Basal OCR: Measure the baseline OCR for 3-5 cycles.
-
Inject this compound: Measure the OCR for 3-6 cycles to determine the ATP-linked respiration and proton leak.
-
Inject FCCP: Measure the OCR for 3-7 cycles to determine the maximal respiratory capacity.
-
Inject Rotenone/Antimycin A: Measure the OCR for 3-6 cycles to determine the non-mitochondrial respiration.
-
-
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.
Protocol 2: Measuring Proton Leak in Isolated Mitochondria using a Clark-Type Oxygen Electrode
This protocol is suitable for freshly isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., KHEP buffer)
-
Respiratory substrates (e.g., succinate with rotenone, or pyruvate and malate)
-
ADP
-
This compound (stock solution, e.g., 1 mg/mL in ethanol)
-
FCCP (stock solution, e.g., 1 mM in ethanol)
-
Clark-type oxygen electrode system
-
Mitochondrial protein concentration determination assay (e.g., BCA assay)
Procedure:
-
System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions and maintain the respiration chamber at the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a known amount of mitochondrial protein (e.g., 0.35 mg/mL) to the pre-warmed respiration buffer in the chamber.
-
Substrate Addition: Add the respiratory substrate to initiate respiration (e.g., 4 mM succinate in the presence of 4 µM rotenone).
-
State 3 Respiration: Add a limiting amount of ADP to induce phosphorylating respiration (State 3).
-
State 4 Respiration: Once the ADP is consumed, the respiration rate will slow down to the non-phosphorylating state (State 4), which is largely due to proton leak.
-
Oligomycin-inhibited Respiration: Add this compound (e.g., 0.7 µg/mL) to inhibit ATP synthase. The resulting OCR represents the proton leak.
-
Maximal Uncoupled Respiration: Add FCCP (e.g., 1.5 µM) to measure the maximal uncoupled respiration rate.
-
Data Calculation: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) to assess the quality of the mitochondrial preparation. The proton leak is the oligomycin-insensitive oxygen consumption rate, normalized to mitochondrial protein content.
Data Presentation
Summarize the quantitative data from the experiments in the following tables for clear comparison.
Table 1: Mitochondrial Respiration Parameters in Intact Cells
| Parameter | Control Group (pmol O₂/min/µg protein) | Treatment Group (pmol O₂/min/µg protein) |
| Basal Respiration | ||
| ATP-linked Respiration | ||
| Proton Leak | ||
| Maximal Respiration | ||
| Spare Respiratory Capacity | ||
| Non-Mitochondrial Respiration |
Spare Respiratory Capacity = Maximal Respiration - Basal Respiration
Table 2: Respiration Rates in Isolated Mitochondria
| Parameter | Oxygen Consumption Rate (nmol O₂/min/mg protein) |
| State 3 Respiration (ADP-stimulated) | |
| State 4 Respiration (ADP-limited) | |
| Proton Leak (Oligomycin-inhibited) | |
| Maximal Uncoupled Respiration (FCCP) | |
| Respiratory Control Ratio (RCR) |
Visualization of Experimental Workflow and Pathway
Caption: Workflow and mechanism for proton leak measurement.
References
Troubleshooting & Optimization
oligomycin A not decreasing oxygen consumption rate (OCR)
This guide provides troubleshooting steps and frequently asked questions for researchers who observe that oligomycin A does not decrease the oxygen consumption rate (OCR) as expected in their cellular respiration assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my oxygen consumption rate (OCR) not decreasing after injecting this compound?
A1: This is a common issue that can stem from several factors, ranging from reagent integrity and experimental setup to specific biological characteristics of your cells. This compound is an inhibitor of ATP synthase; it blocks the F0 proton channel, which is essential for the conversion of ADP to ATP during oxidative phosphorylation.[1][2][3] This inhibition should increase the proton-motive force and consequently reduce the activity of the electron transport chain (ETC), leading to a drop in OCR.[4][5] If this is not observed, systematically evaluate the following potential causes.
Q2: How can I rule out issues with my this compound reagent?
A2: Reagent failure is a primary suspect.
-
Degradation: this compound, although stable, can degrade if improperly stored or handled. Ensure it has been stored at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: The effective concentration can vary by cell type but is typically in the range of 1-5 µM for standard cell-based assays like the Seahorse XF Mito Stress Test. Verify your calculations and dilution series. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Solubility: this compound is soluble in DMSO. Ensure it is fully dissolved before adding it to the assay medium. Poor solubility can lead to a lower-than-expected effective concentration.
Troubleshooting Steps:
-
Purchase fresh this compound from a reputable supplier.
-
Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
-
Test your this compound on a positive control cell line known to respond robustly (e.g., HepG2, C2C12).
Q3: Could my experimental setup be the cause of the problem?
A3: Yes, suboptimal experimental conditions can prevent the expected effect.
-
Cell Health and Density: Unhealthy or dying cells have compromised mitochondrial function and may not exhibit a clear response. Conversely, if cells are seeded too sparsely, the OCR signal may be too low to detect a significant decrease. If they are too dense, they may exhaust nutrients or oxygen, altering their metabolic state.
-
Assay Medium: Ensure you are using an appropriate assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose) and that it has been pre-warmed and pH-adjusted correctly.
-
Instrument Malfunction: For automated respirometry (e.g., Seahorse XF Analyzer), ensure the instrument is properly calibrated, and the injection ports are not clogged. A blocked port will fail to deliver the inhibitor to the cells.
Troubleshooting Steps:
-
Optimize cell seeding density to achieve a basal OCR in a measurable range.
-
Always check cell morphology and viability before starting the assay.
-
Run an instrument calibration and a plate normalization test.
-
Visually confirm that the injection ports have delivered the drug volume after the run.
Q4: What biological factors could explain a lack of response to this compound?
A4: The biology of your specific cell model is a critical factor.
-
Low ATP-Linked Respiration: The decrease in OCR upon this compound injection is a measure of the oxygen consumed for mitochondrial ATP synthesis. If your cells have very low coupling between respiration and ATP production, the drop will be minimal. This can occur in cells with naturally high proton leak or in certain cancer cell lines that rely heavily on glycolysis.
-
High Proton Leak: If a significant portion of the basal respiration is due to proton leak (protons re-entering the mitochondrial matrix without passing through ATP synthase), the effect of inhibiting ATP synthase will be less pronounced. The respiration remaining after this compound injection is attributed to this proton leak.
-
Substrate Limitation: If the substrates for the electron transport chain are limited, respiration may already be proceeding at a low rate, masking the inhibitory effect of this compound.
-
Alternative ATP Sources: If cells are generating the majority of their ATP through glycolysis, their reliance on oxidative phosphorylation is low, and thus the impact of an ATP synthase inhibitor on OCR will be small.
Troubleshooting Steps:
-
Review the literature for the known metabolic phenotype of your cell line.
-
After the this compound injection, add an uncoupler like FCCP. A robust increase in OCR after FCCP addition would indicate that the ETC is functional and was indeed inhibited by the high proton-motive force caused by this compound.
-
Measure the Extracellular Acidification Rate (ECAR) simultaneously. A high ECAR suggests high glycolytic activity, which might explain the low reliance on oxidative phosphorylation.
Quantitative Data Summary
The following table outlines the expected versus potentially anomalous results in a mitochondrial stress test.
| Parameter | Expected Outcome After this compound Injection | Potential Anomaly and Interpretation |
| Oxygen Consumption Rate (OCR) | A significant and rapid decrease from the basal rate. | No change or minimal decrease: Suggests low ATP-linked respiration, high proton leak, reagent failure, or experimental error. |
| ATP-Linked Respiration | Calculated as (Basal OCR) - (this compound-insensitive OCR). This value should be a substantial fraction of the basal OCR (e.g., 60-80% in well-coupled cells). | Value is near zero: Indicates cells are not using oxidative phosphorylation for ATP synthesis or that the inhibitor was ineffective. |
| Proton Leak | The OCR value measured after this compound injection. This represents the respiration not coupled to ATP synthesis. | Value is nearly equal to Basal OCR: Indicates that almost all basal respiration is uncoupled from ATP production, or the inhibitor did not work. |
| Spare Respiratory Capacity (SRC) | Measured after FCCP injection (post-oligomycin A). SRC = (Maximal OCR) - (Basal OCR). The presence of oligomycin can lead to an underestimation of the true maximal OCR. | No increase in OCR after FCCP injection: Suggests a non-functional ETC or severe substrate limitation. |
Experimental Protocols
Standard Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the key steps for assessing mitochondrial function using this compound.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to attach and grow for 24-48 hours, ensuring they form a nearly confluent monolayer before the assay.
2. Reagent Preparation:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Prepare fresh assay medium (e.g., XF Base Medium) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust pH to 7.4.
-
Prepare concentrated stocks of the inhibitors in the assay medium. For a typical experiment, the final concentrations in the well are:
-
This compound: 1.0 - 5.0 µM
-
FCCP: 0.5 - 2.0 µM (titration is recommended)
-
Rotenone/Antimycin A: 0.5 µM each
-
3. Assay Execution:
-
Remove growth medium from the cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO₂ 37°C incubator for 1 hour to allow temperature and pH to equilibrate.
-
Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Place the cartridge into the Seahorse XF Analyzer and start the run. The instrument will first calibrate, then measure basal OCR before sequentially injecting the inhibitors.
4. Data Analysis:
-
After the run, calculate the key parameters:
-
Basal Respiration: The last measurement before this compound injection.
-
ATP-Linked Respiration: (Basal OCR) – (Minimum OCR after this compound).
-
Proton Leak: The minimum OCR after this compound injection.
-
Maximal Respiration: The maximum OCR reached after FCCP injection.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of ATP synthase and its effect on OCR.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the lack of OCR decrease after this compound treatment.
References
why is there no response to oligomycin in my cells
This guide provides troubleshooting steps and frequently asked questions for researchers encountering a lack of cellular response to oligomycin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular response to oligomycin?
Oligomycin is an inhibitor of ATP synthase, a key enzyme in oxidative phosphorylation (OXPHOS).[1] It specifically blocks the F0 proton channel of the ATP synthase complex, preventing the flow of protons back into the mitochondrial matrix.[2][3] This action should, in metabolically active and well-coupled cells, lead to two primary effects:
-
A decrease in Oxygen Consumption Rate (OCR): By blocking the main pathway for proton re-entry, oligomycin causes the proton gradient across the inner mitochondrial membrane to build up. This increased gradient eventually inhibits the electron transport chain (ETC), thus reducing the consumption of oxygen.[2]
-
An increase in Extracellular Acidification Rate (ECAR): To compensate for the loss of ATP production from OXPHOS, cells with sufficient glycolytic capacity will upregulate glycolysis. This results in an increased production and extrusion of lactate, leading to a higher ECAR.[4]
Q2: My cells show no decrease in Oxygen Consumption Rate (OCR) after adding oligomycin. Why?
A lack of OCR depression is a common issue and can stem from several technical or biological factors:
-
Low Dependence on OXPHOS: The cell line may be primarily glycolytic and not rely heavily on mitochondrial respiration for ATP production. In such cases, inhibiting ATP synthase will have a minimal effect on the overall oxygen consumption.
-
Mitochondrial Uncoupling: The mitochondrial membrane may be "leaky" to protons. If protons can re-enter the matrix through mechanisms other than ATP synthase (e.g., via uncoupling proteins or membrane damage), then blocking ATP synthase will not effectively stop proton flow or the associated oxygen consumption.
-
Suboptimal Oligomycin Concentration: The effective concentration of oligomycin is highly cell-type dependent. The concentration used may be too low to fully inhibit ATP synthase in your specific cells. A dose-response experiment is crucial.
-
Reagent Inactivity: Although generally stable, improper storage or handling of the oligomycin stock could lead to degradation and loss of potency.
-
Low Cell Density: An insufficient number of cells in the assay well may result in an OCR signal that is too low to detect a significant decrease.
-
Inherent or Acquired Resistance: Some cell types, like primary isolated cardiomyocytes, have shown an atypical response to oligomycin. Additionally, mutations in the F0 subunit of ATP synthase can confer direct resistance to the inhibitor.
Q3: My cells show no compensatory increase in Extracellular Acidification Rate (ECAR). What could be the reason?
-
Limited Glycolytic Capacity: The cells may not have the ability to significantly increase their rate of glycolysis to compensate for the loss of ATP from OXPHOS.
-
Nutrient-Limited Media: The assay medium may lack sufficient glucose to fuel a significant increase in glycolysis.
-
Minimal OCR Drop: If the decrease in OCR was negligible, there is little to no ATP deficit to trigger a strong compensatory glycolytic response.
Q4: Could my cell line be resistant to oligomycin?
Yes, resistance is possible. It can be intrinsic, meaning the cell type is naturally less sensitive. For instance, yeast mitochondrial ATPase is known to be less sensitive to oligomycin than its animal counterpart. Resistance can also be acquired through mutations in the mitochondrial genes that code for the F0 subunit of ATP synthase, which is the direct binding target of oligomycin.
Troubleshooting Guides
Guide 1: General Troubleshooting Workflow
If your cells are not responding to oligomycin, follow this logical workflow to diagnose the potential issue.
Caption: A step-by-step workflow for troubleshooting a lack of oligomycin response.
Guide 2: Mechanism of Action and Key Target
Understanding where oligomycin acts is key to interpreting results. It directly inhibits Complex V (ATP Synthase) of the electron transport chain.
References
unexpected increase in OCR after oligomycin A injection
Welcome to the Technical Support Center. This guide provides troubleshooting for the unexpected phenomenon of an increased Oxygen Consumption Rate (OCR) following the injection of oligomycin A during mitochondrial function assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Oxygen Consumption Rate (OCR) increasing after oligomycin injection? It should decrease.
An increase in OCR after the injection of oligomycin, an ATP synthase inhibitor, is a counterintuitive but documented observation. The expected result is a decrease in OCR, as blocking ATP synthesis should cause the proton gradient across the inner mitochondrial membrane to build up, thus inhibiting the electron transport chain (ETC). An increase suggests that oxygen consumption has become uncoupled from ATP production.
Potential causes for this phenomenon include:
-
Significant Proton Leak: Protons may be re-entering the mitochondrial matrix through mechanisms other than ATP synthase. This dissipates the proton gradient, forcing the ETC to continue consuming oxygen to maintain it.[1][2]
-
Non-Mitochondrial Oxygen Consumption: A substantial portion of the total oxygen consumption might be from non-mitochondrial sources, such as cellular enzymes (e.g., NADPH oxidases, cyclooxygenases), which are unaffected by oligomycin.[1]
-
Experimental Artifacts: Issues with reagent concentration, cell health, or the instrument setup can lead to misleading results.
Q2: What is "proton leak" and how could it cause this issue?
Proton leak refers to the movement of protons across the inner mitochondrial membrane back into the matrix, bypassing the ATP synthase enzyme.[2] This process is not coupled to ATP production. When oligomycin blocks ATP synthase, the proton leak becomes the primary way the proton gradient is dissipated. If a cell has a high basal proton leak (due to uncoupling proteins, membrane damage, or specific experimental treatments), the ETC will continue to operate—and consume oxygen—to counteract this leak and maintain the membrane potential.[1] In some cases, the cellular environment created by oligomycin treatment can exacerbate this effect, making the leak-driven respiration appear as an increase over the previous state.
Q3: Could my cell type or media conditions be the cause?
Yes. Different cell types have distinct metabolic profiles.
-
Highly Glycolytic Cells: Tumor cells, for example, often have high rates of glycolysis. This high glycolytic activity can lead to an underestimation of the maximal respiratory capacity when measured in the presence of oligomycin. The complex interplay between glycolysis and mitochondrial respiration under inhibited conditions can sometimes produce unexpected OCR profiles.
-
Media Composition: The substrates available in the assay medium are critical. For instance, the inhibitory effect of oligomycin on maximal respiration can be eliminated if glutamine is the primary substrate instead of glucose.
Q4: How do I differentiate between mitochondrial proton leak and non-mitochondrial oxygen consumption?
The standard Mito Stress Test is designed to distinguish these. After the oligomycin injection, the remaining OCR is typically attributed to proton leak. The final injection in the assay consists of a cocktail of ETC inhibitors like Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor). This shuts down all mitochondrial respiration, and any remaining OCR is considered non-mitochondrial. If the OCR after Rotenone/Antimycin A is very high, it indicates a significant contribution from non-mitochondrial sources.
Troubleshooting Guide
If you observe an unexpected increase in OCR after oligomycin injection, follow these steps to diagnose the issue.
Step 1: Review Your Experimental Data
Compare your results to a typical Mito Stress Test profile.
Data Presentation: OCR Profile Comparison
| Assay Phase | Typical OCR Response | Atypical OCR Response (with Paradoxical Increase) | Interpretation of Atypical Response |
| Basal Respiration | Stable baseline OCR | Stable baseline OCR | N/A |
| Post-Oligomycin A | Sharp decrease in OCR | Sharp increase or initial dip followed by a rise in OCR | Potential high proton leak, uncoupling, or artifact |
| Post-FCCP | Sharp increase to maximal respiration | Response may be blunted or exaggerated | Maximal capacity may be underestimated |
| Post-Rotenone/AA | Sharp decrease to a minimal level | OCR remains significantly above zero | High non-mitochondrial oxygen consumption |
Step 2: Follow the Troubleshooting Workflow
Use the following diagram to systematically identify the potential cause.
Step 3: Consult Key Experimental Protocols
Ensuring your methodology is sound is critical. Below is a standard protocol for the Seahorse XF Cell Mito Stress Test.
Experimental Protocols: Seahorse XF Cell Mito Stress Test
Objective: To measure key parameters of mitochondrial function in cultured cells.
Materials:
-
Seahorse XFp/XF24/XF96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound (e.g., final concentration 1.0 - 2.0 µM)
-
FCCP (e.g., final concentration 0.5 - 2.0 µM, requires optimization)
-
Rotenone/Antimycin A (e.g., final concentration 0.5 µM each)
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density.
-
Ensure even cell distribution to form a consistent monolayer.
-
Incubate under standard conditions (37°C, 5% CO₂).
-
-
Hydrate Sensor Cartridge (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate, ensuring sensors are submerged.
-
Incubate overnight in a non-CO₂ 37°C incubator.
-
-
Prepare Reagents (Day 2):
-
Warm assay medium to 37°C and adjust pH to 7.4.
-
Wash cells twice with the warmed assay medium. Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO₂ 37°C incubator for 1 hour to equilibrate.
-
Prepare stock solutions of oligomycin, FCCP, and Rotenone/Antimycin A and load the appropriate volumes into the injection ports of the sensor cartridge.
-
-
Run Assay (Day 2):
-
Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Program the instrument to perform the following injection sequence:
-
Measure basal OCR (3-4 cycles).
-
Inject this compound (Port A).
-
Measure OCR (3-4 cycles).
-
Inject FCCP (Port B).
-
Measure OCR (3-4 cycles).
-
Inject Rotenone/Antimycin A (Port C).
-
Measure OCR (3-4 cycles).
-
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate parameters such as ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
-
Visualization of Key Concepts
Understanding the underlying biology and experimental workflow is essential for accurate interpretation.
Mitochondrial Respiration and Inhibition Sites
This diagram illustrates the electron transport chain, the role of ATP synthase, and where inhibitors act.
Standard Mito Stress Test Workflow
This diagram shows the sequence of injections and the expected OCR changes in a typical experiment.
References
oligomycin A solubility issues in aqueous solutions
Welcome to the technical support center for Oligomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in experimental settings, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a precipitate in my cell culture media after adding this compound. What is the cause and how can I resolve this?
A1: this compound is sparingly soluble in aqueous solutions and can easily precipitate when diluted into cell culture media.[1][2] This is a common issue that can be addressed by following a specific dilution protocol and being mindful of the final concentration.
Troubleshooting Steps:
-
Initial Dissolution: Ensure your this compound is fully dissolved in an appropriate organic solvent before any aqueous dilution. Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for creating a stock solution.[1][3]
-
Two-Step Dilution: To minimize precipitation, it is highly recommended to first dilute the this compound stock solution in an intermediate solvent before adding it to your final aqueous media. For instance, you can first dissolve this compound in ethanol and then dilute this solution with an aqueous buffer like PBS.[1]
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your cell culture media. High concentrations of DMSO or ethanol can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
-
Working Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
-
Microscopic Examination: If you observe a precipitate, it is good practice to examine a sample under a microscope. This can help differentiate between chemical precipitates, which may appear as crystalline or amorphous structures, and potential microbial contamination.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Preparing a stable, concentrated stock solution is critical for accurate and reproducible experiments.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: High-quality, anhydrous DMSO or ethanol are the recommended solvents for preparing this compound stock solutions.
-
Dissolution: To prepare a stock solution, dissolve the solid this compound in the chosen solvent. For example, to create a 5 mM stock solution from 5 mg of this compound (MW: 791.06 g/mol ), you would add 1.26 mL of DMSO. Vortexing may be required to ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the lyophilized powder is stable for up to 24 months, and the stock solution in DMSO is stable for at least 3 months. Protect the solution from light.
Q3: What are the maximum soluble concentrations of this compound in different solvents?
A3: The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes the maximum concentrations in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 20 - 300 | ~25 - 379 | |
| Ethanol | 7.91 - 250 | ~10 - 316 | |
| Dimethyl formamide (DMF) | ~20 - 30 | ~25 - 38 | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 | ~0.38 |
Q4: My cells are not responding to the this compound treatment. What could be the issue?
A4: A lack of cellular response to this compound can stem from several factors, from solution preparation to the specific biology of your cell line.
Troubleshooting Guide for Lack of Cellular Response:
-
Confirm Solution Integrity: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its potency may have diminished. Consider preparing a fresh stock solution.
-
Dose-Response Experiment: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Typical working concentrations range from 0.5 to 10 µM.
-
Cellular Metabolism: Cells with a highly glycolytic metabolism may be less sensitive to inhibitors of oxidative phosphorylation. This compound inhibits the mitochondrial F1Fo ATP synthase, which is central to oxidative phosphorylation.
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Incubation Time: Ensure that the incubation time is sufficient for this compound to exert its effects. Typical treatment times range from 30 minutes to 8 hours.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weigh out 5 mg of this compound (provided as a crystalline solid).
-
Add 633 µL of anhydrous ethanol to the vial.
-
Vortex the solution briefly until the this compound is completely dissolved.
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Store the 10 mM stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw an aliquot of your this compound stock solution (e.g., 10 mM in ethanol).
-
For a final concentration of 1 µM in 10 mL of cell culture media, dilute 1 µL of the 10 mM stock solution directly into the media.
-
Mix the media thoroughly by gentle inversion immediately after adding the this compound to prevent localized high concentrations and precipitation.
-
Use the freshly prepared media immediately. Do not store the this compound-containing media.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound solution preparation.
References
variability in oligomycin A effectiveness between experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in oligomycin A effectiveness observed between experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent inhibitor of ATP synthase, a key enzyme in cellular energy metabolism.[1] Specifically, this compound blocks the proton channel (F₀ subunit) of the mitochondrial F₁F₀-ATP synthase.[1] This inhibition halts the process of oxidative phosphorylation, where the energy from the electron transport chain is used to produce ATP. Consequently, mitochondrial respiration is significantly reduced.
Q2: Why do I observe different levels of effectiveness of this compound between different cell lines?
The effectiveness of this compound can vary significantly across different cell lines. This variability is primarily due to:
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Metabolic Phenotype: Cells have different dependencies on mitochondrial oxidative phosphorylation versus glycolysis for their energy needs. Cells that are highly reliant on mitochondrial respiration will be more sensitive to this compound. In contrast, cells with a highly glycolytic phenotype may show less of an immediate effect.
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Expression and Isoforms of ATP Synthase: The expression levels and the presence of different isoforms of the ATP synthase subunits can influence the binding and inhibitory effect of this compound.
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Genetic Variations: Mutations in the genes encoding the subunits of ATP synthase, particularly the F₀ portion, can confer resistance to this compound.[2]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the potency of this compound.
-
Storage: this compound should be stored at -20°C as a lyophilized powder or in a suitable solvent like DMSO.[1] Protect from light.
-
Stability: In its lyophilized form, it is stable for up to 24 months. Once dissolved, it is recommended to use the solution within 3 months to avoid loss of potency. It is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO and ethanol. For a 5 mM stock solution, you can reconstitute 5 mg in 1.26 ml of DMSO.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound in my experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Concentration | The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Typical working concentrations range from 0.5 µM to 10 µM. |
| Cell Density | Cell density can significantly impact the observed effect. Ensure you are using an optimal and consistent cell density for your assays. For plate-based assays like the Seahorse XF Cell Mito Stress Test, a cell density optimization experiment is highly recommended. |
| Degraded this compound | Ensure that the this compound has been stored correctly at -20°C and protected from light. Prepare fresh aliquots from a new stock solution and avoid multiple freeze-thaw cycles. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to this compound due to its metabolic profile (highly glycolytic) or mutations in the ATP synthase complex. Consider using a different inhibitor or a combination of metabolic inhibitors. |
| Assay-Specific Issues | For Seahorse assays, ensure the pH of the assay medium is correctly adjusted (typically 7.4 at 37°C) and that the instrument is properly calibrated. |
Problem 2: High variability between technical replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure even cell seeding across all wells. Check for cell clumping and ensure a single-cell suspension before plating. |
| Pipetting Errors | Use calibrated pipettes and be precise with all reagent additions. For Seahorse assays, be careful not to disturb the cell monolayer when adding reagents. |
| Edge Effects in Microplates | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with media without cells. |
| Incubation Time | Ensure consistent incubation times with this compound across all samples. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound varies significantly depending on the cell line and the assay used. This highlights the importance of empirical determination of the optimal concentration for each experimental system.
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| MCF7 | Breast Cancer | ~100 nM | [3] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM | |
| NCI-60 Panel | Various | 10 nM (average GI50) | |
| HCT-116 | Colon Cancer | 0.9 µM | |
| K562 | Leukemia | Not specified, but active | |
| SH-SY5Y | Neuroblastoma | Not specified, but active | |
| HeLa | Cervical Cancer | Enhances TRAIL-induced apoptosis | |
| A549 | Lung Cancer | Induces cell death |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This is a standard assay to assess mitochondrial function where this compound is a key component.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (pH adjusted to 7.4 at 37°C)
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This compound (typically 1.0 - 2.0 µM final concentration)
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FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - uncoupler
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Rotenone/Antimycin A - Complex I and III inhibitors
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
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Prepare Assay Medium: On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4.
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Medium Exchange: Remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
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Incubate: Place the cell plate in a 37°C non-CO₂ incubator for at least 1 hour.
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Load Cartridge: Load the hydrated sensor cartridge with the compounds.
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Port A: this compound (e.g., to a final concentration of 1.5 µM)
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Port B: FCCP (concentration needs to be optimized for each cell line)
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Port C: Rotenone/Antimycin A (e.g., to a final concentration of 0.5 µM)
-
-
Run Assay: Calibrate the instrument and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
Protocol 2: Measuring ATP Production Inhibition
This protocol measures the direct effect of this compound on cellular ATP levels.
Materials:
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Cell line of interest cultured in appropriate plates (e.g., 96-well plate)
-
This compound
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ATP Bioluminescence Assay Kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere.
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Treatment: Treat the cells with a range of this compound concentrations for the desired period. Include an untreated control.
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ATP Measurement:
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Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
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Mix the contents on an orbital shaker for a few minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal.
-
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ATP concentration.
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Data Analysis: Calculate the percentage of ATP inhibition for each this compound concentration relative to the untreated control.
Visualizations
References
Technical Support Center: Seahorse Assay & Oligomycin A Response
Welcome to the Technical Support Center for Seahorse XF users. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of cell density on the cellular response to oligomycin A in Seahorse assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density crucial for the Seahorse XF Cell Mito Stress Test?
A1: Optimizing cell density is critical to ensure that the Oxygen Consumption Rate (OCR) falls within the optimal detection range of the Seahorse XF Analyzer.[1][2] Both too few and too many cells can lead to inaccurate results. Insufficient cell numbers may result in a low OCR that is difficult to distinguish from background noise, while excessive cell numbers can lead to rapid depletion of oxygen and nutrients, causing cellular stress and altered metabolic phenotypes.[3]
Q2: How does cell density specifically affect the response to this compound?
A2: this compound inhibits ATP synthase, leading to a decrease in OCR. This decrease represents the portion of basal respiration coupled to ATP production.
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Low Cell Density: The absolute drop in OCR after oligomycin injection may be very small and difficult to measure accurately, potentially underestimating ATP-linked respiration.
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High Cell Density: At very high densities, cells may already be experiencing nutrient and oxygen limitations, which can alter their metabolic state and response to mitochondrial inhibitors. This can sometimes lead to an atypical or blunted response to oligomycin.[4]
Q3: What is the ideal cell confluence for a Seahorse assay?
A3: A cell monolayer at 80-90% confluence at the time of the assay is generally recommended.[1] This ensures that the cells are in a healthy, proliferative state and that there is enough surface area for nutrient and oxygen exchange. It is important to visually inspect the cells before starting the assay to confirm a consistent monolayer.
Q4: How do I determine the optimal seeding density for my specific cell type?
A4: The optimal seeding density is cell-type dependent and should be determined empirically. A good starting point is to perform a cell density titration experiment, seeding a range of cell numbers (e.g., 5,000 to 40,000 cells per well for a 96-well plate) and measuring the basal OCR. The optimal density will yield a basal OCR within the recommended range for the specific Seahorse analyzer model.
Q5: What are the recommended basal OCR ranges for different Seahorse analyzers?
A5: Agilent provides recommended basal OCR ranges to ensure reliable data. For the XFe96/XF Pro and XFp analyzers, the recommended basal OCR range is 20–160 pmol/min. For the XFe24 analyzer, the range is 50–400 pmol/min.
Troubleshooting Guide
| Issue | Possible Cause Related to Cell Density | Recommended Solution |
| No or minimal OCR drop after oligomycin injection. | Too few cells: The change in OCR is below the detection limit of the instrument. | Increase the cell seeding density. Perform a cell density optimization experiment to find a density that gives a robust basal OCR. |
| Cells are unhealthy or stressed: Over-confluence or nutrient deprivation can lead to a poor response. | Ensure cells are seeded to be at 80-90% confluence at the time of the assay. Use fresh culture medium. | |
| OCR drops after oligomycin but does not plateau. | Cell monolayer is not uniform: Uneven cell distribution can lead to variable responses within the well. | Optimize cell seeding technique to ensure a uniform monolayer. Allow the plate to sit at room temperature for an hour before incubation to promote even cell settling. |
| High variability in OCR readings between replicate wells. | Inconsistent cell seeding: Pipetting errors can lead to different cell numbers in replicate wells. | Use a calibrated multichannel pipette for cell seeding. Visually inspect the wells for consistent cell density before the assay. Normalize data to cell number post-assay. |
| Basal OCR is too high or too low. | Inappropriate cell density: Too many cells will result in a high basal OCR, while too few will result in a low basal OCR. | Perform a cell density titration to determine the optimal number of cells that yields a basal OCR within the instrument's recommended range. |
| Unexpected increase in OCR after oligomycin injection. | Observed in some cell types like cardiomyocytes. This is thought to be an aspect of intact myocyte respiration. | This may be a physiological response for your cell type. Consider permeabilizing the cells to directly assay mitochondrial function if this phenomenon complicates data interpretation. |
Data Presentation
Table 1: Illustrative Example of Cell Density Optimization on this compound Response in a Hypothetical Cancer Cell Line
| Seeding Density (cells/well) | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | ATP-linked Respiration (pmol/min) | % ATP-linked Respiration |
| 5,000 | 15 | 12 | 3 | 20% |
| 10,000 | 45 | 25 | 20 | 44% |
| 20,000 | 90 | 40 | 50 | 56% |
| 40,000 | 180 | 75 | 105 | 58% |
| 80,000 | 350 | 150 | 200 | 57% |
Note: Bolded row indicates the optimal seeding density in this example, providing a robust signal within the ideal OCR range.
Table 2: Troubleshooting Scenarios and Expected Data
| Scenario | Basal OCR | OCR after Oligomycin | Interpretation |
| Optimal Density | Within range | Significant, stable drop | Healthy cells, reliable data. |
| Too Low Density | Below range | Minimal or no drop | Signal too low for accurate measurement. |
| Too High Density | Above range | Variable or blunted drop | Cells may be stressed, leading to artifacts. |
Experimental Protocols
Protocol 1: Cell Density Optimization for Seahorse XF Cell Mito Stress Test
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Cell Seeding:
-
One day before the assay, seed your cells in a Seahorse XF96 or XF24 cell culture microplate at a range of densities. For a 96-well plate, a common range to test is 5,000, 10,000, 20,000, and 40,000 cells per well.
-
Include at least 4-6 replicate wells for each cell density.
-
Also include background control wells that contain media but no cells.
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Allow cells to adhere and grow overnight in a CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, hydrate a Seahorse XF sensor cartridge with XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.
-
Prepare Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
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Wash the cells in the microplate with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the Seahorse XF Cell Mito Stress Test protocol. A standard concentration for oligomycin is 1.5 µM.
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Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay.
-
-
Data Analysis:
-
After the run, analyze the basal OCR for each cell density.
-
Select the cell density that provides a basal OCR within the recommended range for your instrument and shows a clear, reproducible drop in OCR after the injection of this compound.
-
Protocol 2: Normalization to Cell Number
To account for variations in cell number between wells, it is recommended to normalize the OCR data.
-
Post-Assay Staining:
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After the Seahorse assay is complete, remove the assay medium.
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Add a solution containing a nuclear stain (e.g., Hoechst 33342) to each well.
-
Incubate as required for the stain to label the cell nuclei.
-
-
Cell Counting:
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Use an automated cell imager to count the number of cells in each well.
-
-
Data Normalization:
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In the Seahorse Wave software, import the cell count data.
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The software will then normalize the OCR data to the cell number in each well, providing OCR values per 1,000 cells, for example.
-
Visualizations
Caption: Mechanism of this compound action on ATP Synthase.
Caption: Workflow for cell density optimization in a Seahorse assay.
Caption: Troubleshooting logic for oligomycin response issues.
References
- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
correcting for oligomycin A-induced underestimation of spare respiratory capacity
Welcome to our technical support center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellular respiration assays.
Troubleshooting Guide: Spare Respiratory Capacity (SRC)
Issue: Underestimation of Spare Respiratory Capacity (SRC) after Oligomycin A Injection
Researchers using extracellular flux analyzers, such as the Agilent Seahorse XF, may encounter lower-than-expected spare respiratory capacity (SRC) values following the sequential injection of this compound and a protonophore uncoupler like FCCP. This guide addresses the causes of this phenomenon and provides protocols to correct it.
Frequently Asked Questions (FAQs)
Q1: Why is my calculated Spare Respiratory Capacity (SRC) unexpectedly low after injecting this compound?
A1: The conventional Seahorse XF Cell Mito Stress Test protocol involves injecting this compound (an ATP synthase inhibitor) prior to the uncoupler FCCP. However, studies have shown that in the presence of this compound, the maximal oxygen consumption rate (OCR) induced by potent uncouplers like FCCP or CCCP can be suppressed. This leads to a direct underestimation of the maximal respiration, and consequently, the calculated SRC. This underestimation can range from 25% to 45% depending on the cell type and conditions.[1][2][3]
Q2: What is the proposed mechanism behind this this compound-induced underestimation?
A2: The underestimation of maximal OCR in the presence of oligomycin is particularly evident in cells with high glycolytic activity.[4] The standard rationale for using oligomycin before an uncoupler is to prevent the ATP synthase from reversing its activity and depleting cellular ATP.[1] However, by blocking the ATP synthase, oligomycin preserves high levels of intracellular ATP derived from glycolysis. This high ATP level may, in turn, exert an inhibitory effect on the metabolism of respiratory substrates and the activity of cytochrome c oxidase, thus limiting the maximal respiratory rate achievable upon uncoupling with FCCP.
Q3: How can I identify if this underestimation is occurring in my experiment?
A3: A key indicator is a lower-than-anticipated maximal respiratory rate after FCCP injection, especially if the basal respiration and ATP-linked respiration appear normal. If you suspect your cell type has a high glycolytic rate, you are more likely to encounter this artifact. The effect is most pronounced with potent uncouplers (FCCP, CCCP) and may be minimal or absent when using a weaker uncoupler like 2,4-dinitrophenol (DNP).
Q4: How can I correct for this artifact and obtain a more accurate measurement of SRC?
A4: The most effective correction is to determine the maximal Electron Transport System (ETS) capacity in the absence of this compound. This involves modifying the standard injection strategy. Instead of injecting oligomycin followed by FCCP, you should first perform a titration of FCCP to find the concentration that elicits the maximal OCR. This value represents the true maximal respiration. Subsequent injections of oligomycin and rotenone/antimycin A can then be used to determine other mitochondrial parameters.
Data on this compound-Induced SRC Underestimation
The following table summarizes findings from studies investigating the inhibitory effect of this compound on Spare Respiratory Capacity.
| Cell Type | Uncoupler | This compound Concentration | Reported Underestimation of SRC | Reference |
| Human Glioma (T98G) | CCCP | 0.3 - 3.0 µg/mL | 43.7 ± 2.3% | |
| Human Glioma (U-87MG) | CCCP | 0.3 - 3.0 µg/mL | 25% - 40% | |
| Human Prostate Cancer (PC-3) | CCCP | Not specified | 25% - 45% | |
| Various Tumor Cell Lines | CCCP / FCCP | Not specified | 25% - 45% |
Experimental Protocols
Protocol 1: Standard Agilent Seahorse XF Cell Mito Stress Test
This protocol is the standard method for assessing mitochondrial function and is provided here for comparison.
1. Preparation:
-
Day 1: Seed cells in an XF cell culture microplate at a pre-determined optimal density. Hydrate the XF sensor cartridge overnight in a non-CO2 37°C incubator.
-
Day 2: Prepare assay medium (e.g., XF DMEM, pH 7.4) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
2. Cell Plate Preparation:
-
Remove growth medium from the cell plate and wash cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate) and incubate in a non-CO2 37°C incubator for 45-60 minutes.
3. Compound Loading:
-
Prepare stock solutions of this compound, FCCP, and rotenone/antimycin A. It is recommended to titrate FCCP and this compound for each new cell type to determine optimal concentrations (typically 0.5-2.0 µM).
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge:
- Port A: this compound (e.g., 1.0 - 2.0 µM final concentration)
- Port B: FCCP (e.g., 1.0 - 2.0 µM final concentration)
- Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
4. Assay Execution:
-
Calibrate the sensor cartridge in the XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR before sequentially injecting the compounds from Ports A, B, and C.
Protocol 2: Modified Protocol to Correct for SRC Underestimation
This protocol modifies the injection strategy to measure maximal respiration before inhibiting ATP synthase.
1. Preparation & Cell Plate Preparation:
-
Follow steps 1 and 2 from the standard protocol.
2. Modified Compound Loading:
-
This protocol requires a titration of the uncoupler (FCCP) to find the true maximum OCR.
-
Load the compounds into the sensor cartridge ports in the following order:
- Port A: FCCP (titration, e.g., start with 0.5 µM final concentration)
- Port B: FCCP (second injection to reach optimal concentration, if needed)
- Port C: this compound (e.g., 1.0 - 2.0 µM final concentration)
- Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
Note: This "two-step" FCCP titration is a common approach to ensure the optimal uncoupler concentration is reached without causing inhibition.
3. Assay Execution & Analysis:
-
Run the assay as normal.
-
To calculate the corrected SRC: Subtract the basal OCR (measured before any injections) from the maximal OCR achieved after FCCP injection(s) (from Port A/B).
Visualizations and Diagrams
Experimental Workflows
Caption: Comparison of standard vs. corrected experimental workflows.
Mechanism of Action
Caption: Action of inhibitors on the electron transport chain.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low Spare Respiratory Capacity.
References
- 1. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High glycolytic activity of tumor cells leads to underestimation of electron transport system capacity when mitochondrial ATP synthase is inhibited - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Oligomycin A Results with Genetic Knockdown of ATP Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular bioenergetics and drug discovery, specific and validated molecular tools are paramount. Oligomycin A, a potent inhibitor of ATP synthase, has long been a cornerstone for studying mitochondrial function. However, the gold standard for validating the effects of any pharmacological inhibitor is the use of a genetic approach to specifically target the protein of interest. This guide provides a comprehensive comparison of the effects of this compound with those of genetic knockdown of ATP synthase, offering supporting experimental data and detailed protocols to aid researchers in designing and interpreting their experiments.
Introduction: The Importance of Validating Pharmacological Inhibition
This compound is a macrolide antibiotic that specifically binds to the F0 subunit of ATP synthase, blocking the proton channel and thereby inhibiting ATP synthesis.[1] This inhibition has profound effects on cellular metabolism, including a reduction in mitochondrial respiration and a decrease in cellular ATP levels. While a powerful tool, the potential for off-target effects of any chemical inhibitor necessitates a second, independent method of validation.
Genetic knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for the specific depletion of the target protein, in this case, a subunit of ATP synthase. By comparing the cellular phenotype induced by this compound to that of ATP synthase knockdown, researchers can confirm that the observed effects are indeed due to the inhibition of ATP synthase and not an unforeseen interaction of the chemical compound with other cellular components.
Mechanism of Action of this compound
This compound physically obstructs the proton channel within the F0 subunit of ATP synthase, preventing the influx of protons that drives the rotation of the ATP synthase motor and subsequent ATP production.
References
A Comparative Guide to Oligomycin A and FCCP on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used mitochondrial inhibitors, oligomycin A and the uncoupler carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), on mitochondrial membrane potential (ΔΨm). Understanding the distinct mechanisms and resultant effects of these compounds is crucial for accurate experimental design and interpretation in cellular bioenergetics, apoptosis, and drug discovery. This document summarizes quantitative data, details experimental protocols for assessing ΔΨm, and provides visual representations of the underlying mechanisms and workflows.
Opposing Effects on Mitochondrial Membrane Potential: A Head-to-Head Comparison
This compound and FCCP elicit opposing effects on the mitochondrial membrane potential due to their distinct molecular targets within the machinery of oxidative phosphorylation. This compound is an inhibitor of ATP synthase, while FCCP is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane.
-
This compound: By blocking the F0 subunit of ATP synthase, this compound prevents the influx of protons from the intermembrane space back into the mitochondrial matrix.[1][2] This blockage leads to an accumulation of protons in the intermembrane space, resulting in a hyperpolarization (an increase) of the mitochondrial membrane potential.[1][3]
-
FCCP: As a lipophilic protonophore, FCCP shuttles protons directly across the inner mitochondrial membrane, bypassing ATP synthase.[4] This action dissipates the proton motive force, leading to a rapid depolarization (a decrease) of the mitochondrial membrane potential.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and FCCP on mitochondrial membrane potential as reported in various studies. These values highlight the dose-dependent and cell-type-specific nature of their actions.
| Compound | Cell Type | Concentration | Method | Observed Effect on ΔΨm | Reference |
| This compound | 661W cells | 1 µM | TMRM | 5.25-fold increase vs. control | |
| BSC-40 cells | Not specified | DiOC6(3), TMRE, MitoTracker Red | Increase | ||
| HeLa G cells | Not specified | DiOC6(3), TMRE, MitoTracker Red | Moderate decrease | ||
| Primary Neurons | 10 µM | JC-1 | No significant change in basal fluorescence, but decreased fluctuations | ||
| FCCP | 661W cells | 1 µM | TMRM | 0.33-fold of control (depolarization) | |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | TMRE | Significant decrease (depolarization) | ||
| T47D cells | 0.51 µM (IC50) | Not specified | Depolarization | ||
| HeLa cells | 100 µM | JC-1 | Depolarization |
Experimental Protocols for Measuring Mitochondrial Membrane Potential
Accurate measurement of ΔΨm is critical for studying the effects of compounds like this compound and FCCP. The following are detailed protocols for two common fluorescence-based assays.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method that relies on the potential-dependent accumulation of the JC-1 dye in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of depolarization.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP (as a depolarization control)
-
This compound (for inducing hyperpolarization)
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol for Cultured Cells:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture overnight.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or FCCP for the appropriate duration. Include an untreated control and a positive control for depolarization (e.g., 10-20 µM FCCP for 10-30 minutes).
-
JC-1 Staining:
-
Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.
-
-
Imaging and Analysis:
-
Add fresh pre-warmed PBS or culture medium to the cells.
-
Immediately analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader.
-
For microscopy and plate readers, acquire images/readings for both green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) fluorescence.
-
For flow cytometry, detect JC-1 monomers in the green channel (e.g., FITC) and J-aggregates in the red channel (e.g., PE).
-
Calculate the ratio of red to green fluorescence intensity to determine the relative mitochondrial membrane potential.
-
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
PBS
-
FCCP (as a depolarization control)
-
This compound (for inducing hyperpolarization)
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol for Cultured Cells:
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or FCCP as described for the JC-1 assay. Include appropriate controls.
-
TMRM/TMRE Staining:
-
Prepare a working solution of TMRM or TMRE (typically 20-500 nM) in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the treatment medium and add the TMRM/TMRE staining solution.
-
Incubate for 20-30 minutes at 37°C.
-
-
Washing (Optional): Gently wash the cells with pre-warmed PBS to reduce background fluorescence.
-
Imaging and Analysis:
-
Add fresh pre-warmed PBS or culture medium.
-
Analyze the cells using a fluorescence plate reader (Ex/Em ~549/575 nm), fluorescence microscope (using a TRITC/RFP filter set), or flow cytometer (using the PE channel).
-
Quantify the mean fluorescence intensity per cell or per well. A decrease in intensity compared to the untreated control indicates depolarization, while an increase suggests hyperpolarization.
-
Visualizing the Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and FCCP, and a typical experimental workflow for their comparison.
Caption: Mechanisms of this compound and FCCP on ΔΨm.
References
- 1. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Differential Impacts of Oligomycin A and Antimycin A on Cellular Viability
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, the precise modulation of mitochondrial function is a cornerstone of experimental biology and a critical consideration in drug development. Among the arsenal of chemical tools used to probe and manipulate mitochondrial respiration, oligomycin A and antimycin A stand out as potent inhibitors with distinct mechanisms of action. This guide provides an objective comparison of their effects on cell viability, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Delving into the Mechanisms: Two Sides of the Same Chain
This compound and antimycin A both disrupt the process of oxidative phosphorylation, the primary engine of ATP synthesis in most eukaryotic cells. However, they target different key players in the electron transport chain (ETC), leading to divergent downstream cellular consequences.
This compound acts as a specific inhibitor of ATP synthase (also known as Complex V).[1][2][3] By binding to the F0 subunit of this enzyme, it effectively blocks the proton channel, preventing the influx of protons back into the mitochondrial matrix.[1][2] This direct inhibition of ATP synthesis leads to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent reduction in electron flow through the ETC.
Antimycin A , in contrast, targets Complex III (cytochrome bc1 complex) of the ETC. It binds to the Qi site of cytochrome b, blocking the transfer of electrons from coenzyme Q to cytochrome c. This blockade halts the electron flow upstream, leading to a collapse of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) due to the backup of electrons.
At a Glance: Key Differences in Cellular Impact
| Feature | This compound | Antimycin A |
| Target | ATP Synthase (Complex V) | Complex III (Cytochrome bc1 complex) |
| Primary Effect | Inhibition of ATP synthesis | Inhibition of electron transport |
| Mitochondrial Membrane Potential | Increases or is maintained | Decreases/Collapses |
| Oxygen Consumption | Significantly reduced | Drastically reduced |
| Reactive Oxygen Species (ROS) Production | Can increase due to ETC backup | Significantly increases |
| Glycolysis | Induces a shift towards glycolysis | Can induce a compensatory increase in glycolysis |
Quantitative Comparison of Cytotoxicity
The differential impact of this compound and antimycin A on cellular metabolism translates to varying degrees of cytotoxicity, which can be quantified by determining the half-maximal inhibitory concentration (IC50) in cell viability assays. The IC50 value represents the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. The following table summarizes reported IC50 values for both compounds in different cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and the duration of exposure.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| This compound | MCF7 (Breast Cancer) | Not Specified | ~100 nM | |
| This compound | MDA-MB-231 (Breast Cancer) | Not Specified | ~5-10 µM | |
| This compound | A549 (Lung Cancer) | 24 h | >1 µg/ml | |
| Antimycin A | L6 (Myoblast) | 24 h | Varies with glucose/galactose media | |
| Antimycin A | H9c2 (Cardiomyoblast) | 24 h | Varies with glucose/galactose media | |
| Antimycin A | HepG2 (Liver Cancer) | 24 h | Varies with glucose/galactose media | |
| Antimycin A | A549 (Lung Cancer) | 24 h | >1 µg/ml |
Visualizing the Mechanisms of Action
To better understand the distinct inhibitory actions of this compound and antimycin A, the following diagrams illustrate their points of intervention in the mitochondrial electron transport chain.
References
A Head-to-Head Battle of ATP Synthase Inhibitors: Oligomycin A vs. Venturicidin
For researchers, scientists, and drug development professionals, the selection of a suitable ATP synthase inhibitor is critical for the precise modulation of cellular bioenergetics. This guide provides an objective comparison of two widely used F0-subunit inhibitors, Oligomycin A and Venturicidin, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
This compound and Venturicidin are both macrolide antibiotics that potently inhibit the F1F0-ATP synthase, a key enzyme in oxidative phosphorylation. Their primary mechanism of action involves binding to the F0 subunit of the enzyme, thereby blocking the proton translocation required for ATP synthesis.[1] Despite this similarity, differences in their specific binding interactions, potency, and potential off-target effects can influence their suitability for various research applications.
Mechanism of Action and Binding Sites
Both this compound and Venturicidin target the c-ring of the F0 proton channel in the mitochondrial inner membrane.[2] By obstructing this channel, they prevent the influx of protons into the mitochondrial matrix, which in turn inhibits the rotational catalysis of the F1 subunit responsible for ATP synthesis.
This compound has a well-characterized binding site, interacting with two adjacent c-subunits. This interaction involves the essential glutamate residue crucial for proton translocation.[3] The amino acid residues that constitute the oligomycin-binding site are highly conserved between yeast and humans, but differ significantly from those in bacterial homologs, explaining its differential sensitivity.[3]
Venturicidin also binds to the c-subunit of the ATP synthase.[4] Genetic studies have revealed that some mutations conferring resistance to oligomycin also result in cross-resistance to venturicidin, suggesting that their binding sites are in close proximity or may even overlap.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Venturicidin. It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions, including cell lines and assay types.
| Inhibitor | Target | Mechanism of Action | Binding Site |
| This compound | F1F0-ATP Synthase | Blocks the F0 proton channel, inhibiting proton translocation and ATP synthesis. | Interacts with adjacent c-subunits in the F0 proton channel, involving the essential glutamate residue. |
| Venturicidin | F1F0-ATP Synthase | Blocks the F0 proton channel, inhibiting proton translocation and ATP synthesis. | Binds to the c-subunit of the F0 proton channel, with evidence of an overlapping binding site with oligomycin. |
Table 1: Mechanism of Action and Binding Site Comparison
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | MCF7 | Mammosphere Formation | ~100 nM |
| MDA-MB-231 | Mammosphere Formation | ~5-10 µM | |
| Venturicidin A | HEK293 | Cytotoxicity | 31 µg/mL (~39.2 µM) |
Table 2: Comparative Potency of this compound and Venturicidin A
Off-Target Effects
This compound has been reported to have several off-target effects, including:
-
Induction of Apoptosis: this compound can trigger apoptosis in various cell types. This effect can be mediated through the release of cytochrome c from mitochondria.
-
Inhibition of P-glycoprotein (P-gp): this compound can block the activity of P-gp, a multidrug resistance transporter, which could be a confounding factor in cancer research.
Venturicidin information regarding specific off-target effects is less documented in the readily available scientific literature. However, as a macrolide antibiotic, the potential for broader cellular effects should be considered in experimental design.
Experimental Protocols
Detailed methodologies for key experiments used to characterize ATP synthase inhibitors are provided below.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes a Seahorse XF Analyzer to measure the effect of inhibitors on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (typically 1.0 - 2.5 µM final concentration)
-
Venturicidin (concentration to be optimized based on cell type and experimental goals)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - uncoupler
-
Rotenone/Antimycin A - Complex I and III inhibitors
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound or Venturicidin, FCCP, and Rotenone/Antimycin A at the desired concentrations.
-
Seahorse XF Analyzer Run: Calibrate the instrument with the sensor cartridge and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
ATP Production Assay (Luciferase-Based)
This assay quantifies cellular ATP levels to determine the inhibitory effect on ATP synthesis.
Materials:
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
Luminometer
-
This compound or Venturicidin
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled multiwell plate and treat with various concentrations of this compound or Venturicidin for the desired duration.
-
Cell Lysis and ATP Measurement: Add the luciferase reagent directly to the cell culture wells according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Luminescence Reading: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to a control (untreated cells) to determine the percentage of ATP synthesis inhibition.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
TMRE dye
-
Fluorescence microscope or plate reader
-
Black, clear-bottom multiwell plates
-
This compound or Venturicidin
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Staining: Culture cells in a black, clear-bottom multiwell plate. Load the cells with a low, non-quenching concentration of TMRE (typically 25-100 nM) in a suitable buffer or medium and incubate at 37°C to allow the dye to accumulate in the mitochondria.
-
Inhibitor Treatment: Add this compound or Venturicidin at the desired concentrations to the stained cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths for TMRE (Ex/Em ~549/575 nm). An increase in TMRE fluorescence indicates hyperpolarization (inhibition of ATP synthesis-linked proton influx), while a decrease suggests depolarization.
-
Positive Control: In parallel wells, treat cells with FCCP to induce complete mitochondrial depolarization as a positive control.
Visualizing the Experimental Workflow and Mechanisms
Caption: Mechanism of F0-subunit ATP synthase inhibitors.
Caption: Workflow for comparing ATP synthase inhibitors.
References
Cross-Validation of Oligomycin A Findings with ATP Measurement Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various ATP measurement assays used to validate the effects of oligomycin A, a potent inhibitor of mitochondrial ATP synthase. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers investigating cellular bioenergetics and the impact of mitochondrial inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a macrolide antibiotic produced by Streptomyces species that potently inhibits ATP synthase (also known as F1Fo-ATPase).[1] It specifically binds to the Fo subunit of the enzyme, blocking the proton channel and thereby inhibiting the synthesis of ATP via oxidative phosphorylation.[1][2] This disruption of cellular energy production triggers a cascade of downstream events, including metabolic reprogramming and, in many cases, apoptosis. The inhibition of ATP synthesis by this compound is a cornerstone of research in mitochondrial function and cellular metabolism.
The Critical Role of ATP Measurement in Validating this compound's Effects
Accurate and reliable measurement of intracellular ATP levels is paramount to understanding and validating the biological consequences of this compound treatment. A variety of ATP measurement assays are commercially available, each with distinct principles, advantages, and limitations. Cross-validating findings using different assay methodologies is crucial to ensure the robustness and reproducibility of experimental results. This guide focuses on three common types of ATP assays: bioluminescence, fluorescence, and colorimetric assays.
Comparative Analysis of ATP Measurement Assays
The choice of an ATP assay can significantly influence experimental outcomes. Below is a comparative overview of the most common methods used to quantify ATP levels in cells treated with this compound.
Data Presentation: Quantitative Comparison of Assay Performance
The following table summarizes experimental data from various studies that have measured changes in ATP levels or cell viability following this compound treatment, using different assay types. It is important to note that experimental conditions such as cell type, this compound concentration, and treatment duration vary between studies, which may influence the observed effects.
| Cell Line | This compound Concentration & Time | Assay Type | Measured Effect | Reference |
| SW480 Colon Cancer Cells | 1 µM for 20 h | Fluorescent (DNA Aptamer) | 5.2% increase in relative fluorescence (indicating decreased ATP) | [3] |
| SW480 Colon Cancer Cells | 5 µM for 20 h | Fluorescent (DNA Aptamer) | 11.9% increase in relative fluorescence (indicating decreased ATP) | [3] |
| SW480 Colon Cancer Cells | 1 µM for 20 h | Colorimetric (MTT) | 15.5% decrease in cell viability | |
| SW480 Colon Cancer Cells | 5 µM for 20 h | Colorimetric (MTT) | 20.1% decrease in cell viability | |
| Jurkat Cells | 100 ng/mL for 24 h | Bioluminescence | ~30% decrease in ATP levels | |
| Jurkat Cells | 100 ng/mL for 48 h | Bioluminescence | ~50% decrease in ATP levels | |
| A549 Lung Carcinoma Cells | 10 µM for 24 h | Colorimetric (MTT) | ~40% decrease in cell viability | |
| HT-29Cl.16E Cells (in galactose media) | 1.3 µM for 1 h | Not specified | Significant ATP depletion |
Note: The fluorescent DNA aptamer assay shows an increase in fluorescence with a decrease in ATP, which is the inverse of what would be seen with most other ATP assays. The MTT assay is an indirect measure of cell viability, which is often correlated with cellular ATP levels.
Experimental Protocols: Methodologies for Key ATP Assays
This is the most sensitive method for ATP detection. It utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, generating light. The amount of light produced is directly proportional to the amount of ATP present.
Principle: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
General Protocol:
-
Culture cells in a white-walled 96-well plate.
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Add a single reagent containing luciferase, luciferin, and cell lysis agents to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure luminescence using a luminometer.
Fluorescence-based ATP assays typically involve an enzyme-coupled reaction that produces a fluorescent product. The intensity of the fluorescence is proportional to the ATP concentration.
Principle: A common approach involves the phosphorylation of a substrate by glycerol kinase, with the resulting ADP being used in a series of reactions that lead to the generation of a fluorescent product like resorufin.
General Protocol:
-
Culture cells in a black-walled 96-well plate.
-
Treat cells with this compound.
-
Lyse the cells to release ATP.
-
Add the reaction mix containing the necessary enzymes and substrates.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
Colorimetric assays also use an enzyme-coupled reaction, but the final product is colored and can be measured using a spectrophotometer.
Principle: Similar to the fluorescent assay, the reaction cascade initiated by ATP results in a colored product. For example, the production of hydrogen peroxide in a coupled reaction can be detected using a colorimetric probe.
General Protocol:
-
Culture cells in a clear 96-well plate.
-
Treat cells with this compound.
-
Lyse the cells.
-
Add the reaction mix.
-
Incubate at room temperature for 30 minutes.
-
Measure absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizing the Impact of this compound
Signaling Pathway of this compound-Induced Apoptosis
This compound, by depleting cellular ATP, can induce endoplasmic reticulum (ER) stress, which in turn activates apoptotic signaling pathways. The diagram below illustrates this process.
References
- 1. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Effects of Oligomycin A and 2-Deoxy-D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two widely used metabolic inhibitors: Oligomycin A, a potent inhibitor of oxidative phosphorylation, and 2-Deoxy-D-glucose (2-DG), a competitive inhibitor of glycolysis. Understanding the distinct mechanisms and cellular consequences of these compounds is crucial for designing and interpreting experiments in metabolic research and for the development of novel therapeutic strategies targeting cellular bioenergetics.
Introduction to this compound and 2-Deoxy-D-Glucose
This compound is a macrolide antibiotic produced by Streptomyces species.[1][2] It is a highly specific and potent inhibitor of ATP synthase, the enzyme complex responsible for the final step of oxidative phosphorylation in mitochondria.[1][2][3] By blocking this crucial process, this compound effectively halts ATP production derived from cellular respiration.
2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom. This structural modification allows 2-DG to be recognized and transported into cells by glucose transporters and to be phosphorylated by hexokinase. However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized in the glycolytic pathway, leading to the competitive inhibition of both hexokinase and phosphoglucose isomerase.
Mechanisms of Action
The primary mechanisms of action of this compound and 2-DG are fundamentally different, targeting the two major ATP-producing pathways in the cell: oxidative phosphorylation and glycolysis, respectively.
-
This compound: This inhibitor specifically binds to the F0 subunit of mitochondrial ATP synthase, blocking the proton channel. This action prevents the influx of protons from the intermembrane space back into the mitochondrial matrix, which is the driving force for ATP synthesis from ADP and inorganic phosphate. The inhibition of ATP synthesis by this compound leads to a halt in electron flow through the electron transport chain.
-
2-Deoxy-D-Glucose: As a glucose mimic, 2-DG competitively inhibits glycolysis. It is transported into the cell and phosphorylated to 2-DG-6-P, which then accumulates intracellularly as it cannot be isomerized to fructose-6-phosphate. This accumulation leads to feedback inhibition of hexokinase, the first rate-limiting enzyme of glycolysis, thereby blocking the entire pathway and depleting the cell of ATP derived from glucose breakdown.
Comparative Summary of Metabolic Effects
The distinct mechanisms of this compound and 2-DG result in different and sometimes opposing effects on cellular metabolism. These are summarized in the table below.
| Metabolic Parameter | This compound | 2-Deoxy-D-Glucose (2-DG) |
| Primary Target | Mitochondrial ATP Synthase (Complex V) | Hexokinase and Phosphoglucose Isomerase |
| Target Pathway | Oxidative Phosphorylation | Glycolysis |
| ATP Production | Decreased (from oxidative phosphorylation) | Decreased (from glycolysis) |
| Glycolysis | Increased (compensatory) | Inhibited |
| Oxidative Phosphorylation | Inhibited | Increased (compensatory) |
| Oxygen Consumption Rate (OCR) | Decreased | Increased (initially, then may decrease) |
| Extracellular Acidification Rate (ECAR) / Lactate Production | Increased | Decreased |
| Glucose Uptake | Increased | Competitively Inhibited |
| Cellular Viability | Dose-dependent decrease | Dose-dependent decrease |
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for this compound and 2-DG in their respective metabolic pathways.
Caption: this compound inhibits ATP synthase, blocking ATP production.
Caption: 2-DG inhibits glycolysis at hexokinase and PGI.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the metabolic effects of this compound and 2-DG.
5.1 Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and 2-DG.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or 2-DG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO for this compound).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
5.2 ATP Measurement Assay
-
Objective: To quantify the changes in intracellular ATP levels following treatment.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or 2-DG as described for the viability assay.
-
At the desired time points, lyse the cells according to the manufacturer's protocol of a commercial ATP determination kit (e.g., luciferase-based).
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the ATP reagent (containing luciferase and D-luciferin) to each well.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the ATP levels to the protein concentration of each sample.
-
5.3 Extracellular Flux Analysis (Seahorse XF Analyzer)
-
Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Load the injector ports of the sensor cartridge with this compound, 2-DG, and other compounds for a mitochondrial stress test (e.g., FCCP, rotenone/antimycin A) or a glycolysis stress test.
-
Calibrate the sensor cartridge and place it into the cell culture plate.
-
Measure baseline OCR and ECAR, then sequentially inject the compounds and measure the cellular responses.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
5.4 Glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into the cells.
-
Protocol (using a fluorescent 2-DG analog):
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with a fluorescent 2-DG analog (e.g., 2-NBDG) in KRH buffer for a specified time (e.g., 30 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Normalize the fluorescence to the protein concentration. A similar protocol can be followed using radiolabeled 2-deoxy-D-glucose.
-
5.5 Lactate Production Assay
-
Objective: To quantify the amount of lactate secreted into the culture medium.
-
Protocol:
-
Seed cells and treat with this compound or 2-DG for the desired duration.
-
Collect the culture medium at the end of the treatment period.
-
Use a commercial lactate assay kit (colorimetric or fluorometric) to measure the lactate concentration in the medium.
-
Follow the manufacturer's instructions, which typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.
-
Normalize the lactate levels to the cell number or protein concentration.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the metabolic effects of this compound and 2-DG.
References
A Researcher's Guide to Mitochondrial Inhibitors: Spotlight on Oligomycin A
In the intricate world of cellular bioenergetics, mitochondrial inhibitors are indispensable tools for dissecting the complexities of oxidative phosphorylation (OXPHOS). Among these, Oligomycin A stands out for its specific mechanism of action. This guide provides a comparative analysis of this compound against other common mitochondrial inhibitors, offering researchers the data and protocols needed to make informed decisions for their experimental designs.
Mechanism of Action: A Tale of Five Inhibitors
Mitochondrial respiration is orchestrated by the electron transport chain (ETC), a series of protein complexes (I-IV) that create a proton gradient across the inner mitochondrial membrane. This gradient drives ATP synthase (Complex V) to produce ATP. Each inhibitor targets a specific component of this system.
This compound is a potent and specific inhibitor of ATP synthase.[1][2] It binds to the FO subunit of the complex, effectively blocking the proton channel.[1][2][3] This inhibition halts ATP synthesis, leading to a buildup of the proton gradient and a subsequent reduction in electron flow and oxygen consumption. Its unique action allows for the precise measurement of ATP-linked respiration and the study of processes like proton leak.
In contrast, other inhibitors target the ETC at different stages:
-
Rotenone inhibits Complex I (NADH:ubiquinone oxidoreductase), blocking the transfer of electrons from NADH.
-
Antimycin A blocks Complex III (cytochrome c-reductase), preventing the oxidation of ubiquinol.
-
Cyanide (and sodium azide) inhibits Complex IV (cytochrome c oxidase), the final electron acceptor in the chain.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is an uncoupling agent. It disrupts the proton gradient by shuttling protons across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis and causing maximal oxygen consumption.
// Electron Flow edge [color="#202124", arrowhead=vee]; C1 -> CoQ; C2 -> CoQ; CoQ -> C3; C3 -> CytC; CytC -> C4;
// Proton Pumping and ATP Synthesis edge [color="#4285F4", style=dashed, arrowhead=curve]; C1 -> "Matrix" [label="H+", headport="n", tailport="s", constraint=false]; C3 -> "Matrix" [label="H+", headport="n", tailport="s", constraint=false]; C4 -> "Matrix" [label="H+", headport="n", tailport="s", constraint=false]; "Matrix" [shape=none, label="Intermembrane\nSpace", fontcolor="#202124"]; "Matrix" -> C5 [label="H+", color="#34A853", style=dashed, arrowhead=curve, headport="n", tailport="s", constraint=false]; C5 -> "ATP" [label="ADP+Pi", color="#34A853", style=solid, arrowhead=vee, constraint=false]; "ATP" [shape=none, label="ATP", fontcolor="#202124"];
// Inhibitor Actions edge [color="#EA4335", arrowhead=tee, style=bold]; Rot -> C1; AntA -> C3; CN -> C4; Oligo -> C5 [color="#34A853", arrowhead=tee]; FCCP_node -> "Matrix" [label="H+ Leak", color="#5F6368", style=dashed, arrowhead=curve, constraint=false];
// Invisible nodes for layout {rank=same; C1; C2;} {rank=same; C3; C5;} } end_dot Caption: Sites of action for common mitochondrial inhibitors on the ETC and ATP synthase.
Comparative Analysis: Choosing the Right Tool
The choice of inhibitor depends entirely on the experimental question. This compound's specificity for ATP synthase makes it the ideal choice for studies focused on the energetics of ATP production.
Key Applications & Distinctions:
| Inhibitor | Primary Target | Key Application | Why Choose It Over Others? |
| This compound | ATP Synthase (Complex V) | Measuring ATP-linked respiration; Calculating proton leak; Isolating glycolytic ATP production. | Directly quantifies the portion of basal respiration dedicated to ATP synthesis, which is not possible with ETC inhibitors. Essential for the Seahorse Mito Stress Test. |
| Rotenone | Complex I | Studying Complex I function; Investigating NADH-linked substrate metabolism; Inducing Parkinson's-like pathology. | Specifically blocks the entry of electrons from NADH, allowing for the study of Complex II-driven respiration. |
| Antimycin A | Complex III | Complete inhibition of the ETC (often used with Rotenone); Studying the role of the Q-cycle. | Provides a more complete shutdown of the ETC than Rotenone alone, as it blocks convergence from both Complex I and II. |
| Cyanide | Complex IV | Inducing chemical hypoxia; Studying the final step of electron transport. | Rapidly and potently inhibits the terminal oxidase, leading to a complete halt of oxygen consumption. |
| FCCP | Protonophore (Uncoupler) | Determining maximal respiratory capacity; Assessing spare respiratory capacity. | Reveals the upper limit of the ETC's capacity by removing the constraint of the proton gradient, a parameter this compound cannot measure. |
Potency and Working Concentrations
The effective concentration of each inhibitor is critical for achieving specific effects without inducing off-target toxicity. While exact IC50 values can be cell-type dependent, the following table provides a general guide for commonly used concentrations in cell-based assays.
| Inhibitor | Typical Working Concentration | Notes |
| This compound | 0.5 µM - 2.0 µM | A concentration of 1.5 µM is recommended for most cell types in Seahorse assays. Optimization may be required. |
| Rotenone | 0.5 µM - 1.0 µM | Often used in combination with Antimycin A to ensure complete ETC shutdown. |
| Antimycin A | 0.5 µM - 1.0 µM | Used with Rotenone for non-mitochondrial respiration measurement. |
| FCCP | 0.5 µM - 2.0 µM (cell-type dependent) | Critical: Must be titrated for each cell type to find the optimal concentration for maximal, non-inhibitory uncoupling. |
| Cyanide (KCN) | 1 mM - 5 mM | Highly toxic; use with extreme caution under appropriate safety protocols. |
Experimental Protocols
This compound is a cornerstone of the Agilent Seahorse XF Cell Mito Stress Test, a standard assay for assessing mitochondrial function.
Protocol: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting this compound, FCCP, and a mixture of Rotenone/Antimycin A.
1. Cell & Plate Preparation:
-
One day before assay: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
Day of assay: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution at 37°C in a non-CO2 incubator for at least 4-6 hours.
-
Wash cells with pre-warmed XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4). Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes before the assay.
2. Reagent Loading:
-
Prepare stock solutions of the inhibitors in the appropriate XF assay medium.
-
Load the injector ports of the hydrated sensor cartridge according to the desired final concentrations. A common loading strategy is:
-
Port A: this compound (e.g., to a final concentration of 1.5 µM)
-
Port B: FCCP (e.g., to an optimized final concentration of 1.0 µM)
-
Port C: Rotenone/Antimycin A mixture (e.g., to a final concentration of 0.5 µM each)
-
3. Assay Execution & Data Analysis:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument measures the oxygen consumption rate (OCR) in real-time, before and after each injection.
-
The resulting OCR profile is used to calculate key parameters:
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate before Oligomycin) - (Non-Mitochondrial Respiration) | The baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | (Last rate before Oligomycin) - (Minimum rate after Oligomycin) | The portion of basal respiration used to generate ATP via ATP synthase. This is the key measurement enabled by Oligomycin. |
| Proton Leak | (Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration) | Oxygen consumption that continues after ATP synthase inhibition, attributed to protons leaking across the inner membrane. |
| Maximal Respiration | (Maximum rate after FCCP) - (Non-Mitochondrial Respiration) | The maximum OCR the cells can achieve, indicating the capacity of the ETC. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The cell's ability to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | Rate after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes outside the mitochondria. |
Conclusion: The Specificity Advantage
While all mitochondrial inhibitors are valuable research tools, This compound offers unparalleled specificity for studying ATP synthesis . Its direct inhibition of ATP synthase allows researchers to precisely quantify the oxygen consumption coupled to cellular energy production. This makes it an essential reagent for metabolic studies, particularly for interpreting the results of extracellular flux analysis and understanding the bioenergetic state of cells. When the goal is to isolate and measure the direct output of oxidative phosphorylation, this compound is the superior and necessary choice.
References
Validating the Inhibitory Effect of Oligomycin A on ATP Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oligomycin A's performance in inhibiting ATP production against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Comparative Analysis of ATP Synthase Inhibitors
This compound is a potent and widely used inhibitor of ATP synthase, a crucial enzyme in cellular energy metabolism. It functions by binding to the Fₒ subunit of the ATP synthase complex, thereby blocking the proton channel and halting the synthesis of ATP through oxidative phosphorylation.[1][2] This targeted action makes it an invaluable tool for studying cellular bioenergetics. However, a range of other inhibitors with different mechanisms and specificities are also available. This section provides a comparative overview of this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration (in vitro) | IC₅₀ | Key Characteristics & Applications |
| This compound | ATP Synthase (Fₒ subunit) | Blocks the proton channel of the Fₒ subunit, directly inhibiting ATP synthesis.[1][2] | 0.5 - 10 µg/mL | ~1-10 nM (cell-dependent) | Highly specific for mitochondrial ATP synthase. Widely used to measure ATP production linked to oxidative phosphorylation and to induce a metabolic shift towards glycolysis. |
| DCCD (N,N'-Dicyclohexylcarbodiimide) | ATP Synthase (Fₒ subunit, c-subunit) | Covalently modifies a glutamate residue in the c-subunit ring of the Fₒ subunit, blocking proton translocation.[3] | 1 - 50 µM | ~1 µM | Irreversible inhibitor. Also used to study the structure and function of the Fₒ proton channel. |
| Venturicidin A | ATP Synthase (Fₒ subunit) | Binds to the Fₒ subunit at a site distinct from oligomycin, also blocking proton translocation. | 0.1 - 5 µM | ~20-160 nM (organism-dependent) | Potent inhibitor with a similar mechanism to oligomycin but can exhibit different cross-resistance patterns. |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) of the Electron Transport Chain | Inhibits the transfer of electrons from NADH to ubiquinone, thereby indirectly halting ATP production by reducing the proton gradient. | 0.1 - 10 µM | Varies by cell type | Acts upstream of ATP synthase. Used to study the contribution of Complex I to respiration and ATP production. |
| Antimycin A | Complex III (Cytochrome bc₁ complex) of the Electron Transport Chain | Blocks the transfer of electrons from cytochrome b to cytochrome c₁, disrupting the electron transport chain and proton pumping. | 0.1 - 5 µM | Varies by cell type | Acts upstream of ATP synthase. Used to study the function of Complex III and to completely block mitochondrial respiration in combination with rotenone. |
Experimental Protocols
Accurate validation of ATP production inhibition requires robust experimental design. Below are detailed protocols for two common methods used to assess the effects of inhibitors like this compound.
Luciferase-Based ATP Assay
This method provides a highly sensitive measurement of total cellular ATP levels. The principle relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a luminescent signal directly proportional to the ATP concentration.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound (or other inhibitors)
-
96-well white, opaque-bottom plates
-
Commercial ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the solvent at the same concentration used for the highest inhibitor dose).
-
Incubation: Incubate the plate for the desired period (e.g., 1, 6, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for 10 minutes to ensure complete cell lysis and reaction stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all experimental readings. Express the results as a percentage of the ATP level in the vehicle-treated control cells.
Seahorse XF Real-Time ATP Rate Assay
The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The Seahorse XF Real-Time ATP Rate Assay utilizes sequential injections of inhibitors to dissect the rates of ATP production from both pathways.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Real-Time ATP Rate Assay Kit (contains this compound, and Rotenone/Antimycin A)
-
Seahorse XF Assay Medium (e.g., XF DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by warming it to 37°C and supplementing it with the desired substrates (e.g., glucose, pyruvate, glutamine). Adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Inhibitor Preparation and Loading:
-
Reconstitute the this compound and Rotenone/Antimycin A from the assay kit according to the manufacturer's protocol to achieve the desired final concentrations after injection.
-
Load the reconstituted inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol. The instrument will measure the basal OCR and ECAR, then sequentially inject the inhibitors and measure the subsequent changes in OCR and ECAR.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the data. The software will calculate the rates of mitochondrial ATP production (mitoATP), glycolytic ATP production (glycoATP), and total ATP production based on the changes in OCR and ECAR following the injection of the inhibitors.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Mechanism of ATP Synthase and Inhibition.
Caption: Luciferase-Based ATP Assay Workflow.
Caption: Seahorse XF ATP Rate Assay Workflow.
References
Guarding Against the Silent Executioner: A Comparative Guide to Oligomycin A and Antimycin A in Preventing Nitric Oxide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Nitric oxide (NO), a multifaceted signaling molecule, can paradoxically trigger programmed cell death, or apoptosis, a process implicated in a range of pathologies from neurodegenerative diseases to ischemia-reperfusion injury. The mitochondrion lies at the heart of this NO-induced apoptotic cascade. This guide provides a comprehensive comparison of two widely used mitochondrial inhibitors, Oligomycin A and Antimycin A, in their capacity to prevent NO-induced apoptosis. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays. Furthermore, we will explore alternative strategies for mitigating NO-mediated cellular demise.
The Central Role of Mitochondria in Nitric Oxide-Induced Apoptosis
Nitric oxide initiates the intrinsic apoptotic pathway primarily by inducing mitochondrial dysfunction. This involves the depolarization of the mitochondrial membrane, an increase in the expression of pro-apoptotic proteins like Bax, the subsequent release of cytochrome c from the intermembrane space into the cytosol, and the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[1]
This compound and Antimycin A: Two Mitochondrial Inhibitors with a Shared Goal
Both this compound, an inhibitor of F0F1-ATPase (Complex V), and Antimycin A, an inhibitor of Complex III of the electron transport chain, have been shown to effectively prevent NO-induced apoptosis. Their primary shared mechanism is the blockage of cytochrome c release from the mitochondria, a critical control point in the apoptotic signaling cascade.[1]
Comparative Analysis of Efficacy and Mechanism
While both compounds effectively inhibit apoptosis, their impact on mitochondrial membrane potential (ΔΨm) differs significantly, offering distinct experimental advantages and disadvantages.
| Feature | This compound | Antimycin A | Alternative Inhibitors |
| Primary Target | F0F1-ATPase (Complex V) | Cytochrome bc1 complex (Complex III) | Varies (e.g., Caspases, MPT pore) |
| Mechanism of Apoptosis Prevention | Prevents cytochrome c release | Prevents cytochrome c release | Varies (e.g., direct caspase inhibition, MPT pore stabilization) |
| Effect on NO-Induced ΔΨm Depolarization | Does not prevent the decline in ΔΨm[1] | Induces a decrease in ΔΨm itself[1] | Varies |
| Reported Efficacy (Cell Viability) | Dose-dependent increase in cell viability | Dose-dependent increase in cell viability | Varies |
| Reported Efficacy (Caspase-3 Activity) | Dose-dependent decrease in caspase-3 activity | Dose-dependent decrease in caspase-3 activity | Varies |
Table 1: Comparison of this compound, Antimycin A, and Alternative Inhibitors in Preventing Nitric Oxide-Induced Apoptosis.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound and Antimycin A on key apoptotic markers in a study using rat gastric mucosal (RGM-1) cells treated with the NO donor NOC-18.
| Treatment | Concentration | % Apoptotic Cells (relative to NO treatment) | Caspase-3 Activity (relative to NO treatment) |
| This compound | 1 µg/mL | Significantly reduced | Significantly reduced |
| 10 µg/mL | Further significant reduction | Further significant reduction | |
| Antimycin A | 1 µg/mL | Significantly reduced | Significantly reduced |
| 10 µg/mL | Further significant reduction | Further significant reduction |
Table 2: Dose-Dependent Effects of this compound and Antimycin A on NO-Induced Apoptosis in RGM-1 Cells. (Data synthesized from descriptive information in the source[1])
Alternative Strategies to Counteract Nitric Oxide-Induced Apoptosis
Beyond this compound and Antimycin A, other molecules can interfere with the NO-induced apoptotic pathway at different points.
-
Pan-Caspase Inhibitors (e.g., z-VAD-fmk): These broad-spectrum inhibitors directly block the activity of caspases, the executioners of apoptosis. They can prevent the downstream events of apoptosis even after cytochrome c has been released.
-
Mitochondrial Permeability Transition (MPT) Pore Inhibitors (e.g., Cyclosporin A): These agents prevent the opening of the MPT pore, a key event in mitochondrial-mediated apoptosis that can lead to the release of pro-apoptotic factors.
-
Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2): Members of the Bcl-2 family of proteins are critical regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 can prevent the release of cytochrome c.
| Alternative | Target | Mechanism |
| z-VAD-fmk | Caspases | Direct, irreversible inhibition of caspase activity. |
| Cyclosporin A | Cyclophilin D (a component of the MPT pore) | Prevents the opening of the mitochondrial permeability transition pore. |
| Bcl-2 Overexpression | Pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) | Sequesters pro-apoptotic proteins, preventing mitochondrial outer membrane permeabilization and cytochrome c release. |
Table 3: Overview of Alternative Inhibitors of Nitric Oxide-Induced Apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols.
Induction of Nitric Oxide-Mediated Apoptosis
-
Cell Culture: Plate cells (e.g., RGM-1, PC12, or other relevant cell lines) at an appropriate density and allow them to adhere overnight.
-
NO Donor Treatment: Treat cells with a nitric oxide donor such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylenetriamine/NO adduct (NOC-18) at a concentration and duration determined by preliminary experiments to induce a significant level of apoptosis (e.g., 1 mM SNAP for 24 hours).
-
Inhibitor Co-treatment: For inhibitor studies, pre-incubate the cells with various concentrations of this compound, Antimycin A, or other inhibitors for a specific time (e.g., 1 hour) before adding the NO donor.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Harvest: After treatment, gently detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Preparation: Culture and treat cells in appropriate plates or chamber slides.
-
JC-1 Staining: After treatment, remove the culture medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS or culture medium to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Detection of Cytochrome c Release by Western Blotting
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells in a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Visualizing the Pathways and Processes
To better understand the complex interactions involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of nitric oxide-induced apoptosis and points of intervention by various inhibitors.
Figure 2: General experimental workflow for studying the effects of inhibitors on nitric oxide-induced apoptosis.
Conclusion
This compound and Antimycin A are valuable tools for researchers studying the mechanisms of nitric oxide-induced apoptosis. Both effectively prevent this form of cell death by inhibiting the release of cytochrome c from mitochondria. Their distinct effects on mitochondrial membrane potential provide a nuanced approach to dissecting the intricate signaling pathways involved. While these inhibitors are powerful, it is crucial to consider alternative strategies, such as pan-caspase inhibitors and MPT pore modulators, to gain a comprehensive understanding of NO-mediated apoptosis and to develop potential therapeutic interventions. The choice of inhibitor will ultimately depend on the specific experimental question and the cellular context being investigated. This guide provides a foundational framework for making informed decisions in this critical area of research.
References
A Comparative Analysis of Mitochondrial Inhibitors in Oocytes: Oligomycin A, FCCP, and Antimycin A/Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three commonly used mitochondrial inhibitors—oligomycin A, FCCP, and the combination of antimycin A/rotenone—with a focus on their application in oocyte research. Understanding the distinct effects of these compounds on oocyte physiology is critical for studies in reproductive biology, developmental toxicology, and drug development. This document summarizes their mechanisms of action, presents supporting experimental data from studies on bovine and porcine oocytes, and provides detailed experimental protocols.
Mechanisms of Action and Key Effects
This compound, FCCP, and the combination of antimycin A and rotenone are powerful tools for dissecting mitochondrial function. Each compound targets a specific component of the oxidative phosphorylation (OXPHOS) pathway, leading to distinct metabolic consequences in oocytes.
-
This compound: This macrolide antibiotic is a potent inhibitor of ATP synthase (Complex V)[1][2]. By blocking the F0 proton channel of this complex, this compound prevents the influx of protons into the mitochondrial matrix, thereby halting the synthesis of ATP from ADP[2][3]. This inhibition leads to a buildup of the proton gradient across the inner mitochondrial membrane, resulting in an increase in mitochondrial membrane potential (ΔΨm) and a significant reduction in oxygen consumption coupled to ATP production[2]. In oocytes, this translates to a sharp decrease in cellular ATP levels, which can impair energy-dependent processes crucial for maturation and early embryonic development.
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): FCCP is a protonophore and an uncoupling agent. It disrupts the proton gradient by transporting protons across the inner mitochondrial membrane, independent of ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid dissipation of the mitochondrial membrane potential and a maximal increase in oxygen consumption as the electron transport chain works to re-establish the proton gradient. While oxygen consumption is high, ATP production via oxidative phosphorylation is minimal. In oocytes, FCCP-induced mitochondrial depolarization can lead to reduced ATP levels and compromised developmental competence.
-
Antimycin A and Rotenone: This combination of inhibitors effectively shuts down the electron transport chain. Rotenone is an inhibitor of Complex I (NADH:ubiquinone oxidoreductase), preventing the transfer of electrons from NADH to the rest of the chain. Antimycin A inhibits Complex III (cytochrome bc1 complex), blocking the transfer of electrons from coenzyme Q to cytochrome c. The simultaneous use of these two compounds leads to a complete cessation of electron flow, a collapse of the mitochondrial membrane potential, and a drastic reduction in oxygen consumption. In oocytes, this severe mitochondrial inhibition results in a profound ATP depletion and can induce apoptosis.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound, FCCP, and antimycin A/rotenone on key parameters of oocyte health and mitochondrial function. Data is compiled from studies on bovine and porcine oocytes.
Table 1: Effects on Oocyte Respiration (Bovine Oocytes)
| Parameter | Control | This compound (1 µM) | FCCP (5 µM) | Antimycin A (2.5 µM) / Rotenone (2.5 µM) | Reference |
| Oxygen Consumption Rate (OCR) (% of basal) | 100% | ~40% | ~150% | ~20% | |
| ATP-linked Respiration | ~60% of basal OCR | 0% | Not Applicable | 0% | |
| Proton Leak | ~20% of basal OCR | ~20% of basal OCR | Not Applicable | Not Applicable | |
| Maximal Respiration | Not Applicable | Not Applicable | ~150% of basal OCR | Not Applicable | |
| Non-mitochondrial Respiration | ~20% of basal OCR | ~20% of basal OCR | ~20% of basal OCR | ~20% of basal OCR |
Table 2: Effects on ATP Production, Maturation, and Development
| Parameter | This compound | FCCP | Antimycin A / Rotenone | Reference |
| ATP Production | 34.6% reduction (5 nmol/L, bovine MII oocytes) | Significant reduction (2 µM, porcine oocytes) | Significant reduction (porcine oocytes) | |
| Mitochondrial Membrane Potential (ΔΨm) | Increase | Decrease/Dissipation | Decrease/Collapse | |
| Oocyte Maturation (MII Rate) | Not directly quantified | 58.9% (200 nM), 32.5% (2 µM) vs 82.5% control (porcine) | Significant reduction (3 µM rotenone, porcine) | |
| Embryo Cleavage Rate | 7.6% reduction (5 nmol/L, bovine) | Not directly quantified | Not directly quantified | |
| Blastocyst Formation | 41.1% increase in apoptotic cell index (bovine) | Reduced parthenogenetic blastocyst formation (porcine) | Not directly quantified | |
| Reactive Oxygen Species (ROS) Production | Not directly quantified | Increase (porcine oocytes) | Increase (porcine oocytes) |
Experimental Protocols
Seahorse XF Cell Mito Stress Test for Oocytes
This protocol is adapted for the analysis of mitochondrial function in cumulus-oocyte complexes (COCs) using a Seahorse XFp/XF96 Analyzer.
Materials:
-
Seahorse XFp or XF96 Analyzer
-
Seahorse XF Cell Culture Miniplates or Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with L-glutamine, sodium pyruvate, and glucose)
-
This compound (stock solution in DMSO)
-
FCCP (stock solution in DMSO)
-
Antimycin A (stock solution in DMSO)
-
Rotenone (stock solution in DMSO)
-
Immature cumulus-oocyte complexes (COCs)
Procedure:
-
Plate Coating: Coat the Seahorse XF plate with an appropriate attachment factor if using denuded oocytes. For COCs, coating is often not necessary.
-
Cell Seeding:
-
Wash collected COCs in pre-warmed Seahorse XF assay medium.
-
Seed a consistent number of COCs (e.g., 6-10 per well) in a minimal volume of assay medium into each well of the Seahorse plate, avoiding the background correction wells.
-
Allow the COCs to settle at the bottom of the wells.
-
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Preparation of Inhibitor Solutions:
-
On the day of the assay, prepare working solutions of this compound, FCCP, and a mixture of antimycin A and rotenone in the Seahorse XF assay medium.
-
The final concentrations in the wells should be optimized for the specific oocyte model, but common starting concentrations are: 1-2 µM this compound, 1-5 µM FCCP, and 2.5 µM each of antimycin A and rotenone.
-
-
Loading the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge:
-
Port A: this compound
-
Port B: FCCP
-
Port C: Antimycin A / Rotenone mixture
-
-
Assay Execution:
-
Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes before the assay.
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the inhibitors and measuring the OCR after each injection.
-
-
Data Analysis:
-
After the run, normalize the OCR data to the number of oocytes per well.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of mitochondrial inhibitors on the electron transport chain and ATP synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test in oocytes.
References
Safety Operating Guide
Proper Disposal of Oligomycin A: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Oligomycin A is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing environmental impact and adhering to regulatory standards.
This compound, a potent inhibitor of mitochondrial ATP synthase, requires careful handling throughout its lifecycle, including its final disposal. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it is harmful if swallowed, necessitating a cautious approach to its disposal.[1][2][3][4][5] Therefore, it is prudent to treat all this compound waste as hazardous chemical waste.
Disposal Procedures for this compound
The following step-by-step process outlines the recommended procedures for the disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Place contaminated personal protective equipment (PPE), such as gloves and lab coats, into a designated hazardous waste container.
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.
-
-
Liquid Waste (Solutions):
-
Stock solutions of this compound, typically at high concentrations, are considered hazardous chemical waste.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not empty any solutions containing this compound into drains or sewer systems.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Decontaminate empty containers before disposal. If they cannot be sufficiently cleaned, they should be treated as hazardous waste. It is recommended to puncture containers to prevent reuse.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Engage a licensed hazardous waste disposal company for the final treatment and disposal of this compound waste.
-
Acceptable disposal methods typically include incineration at a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical waste.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and storage information.
| Parameter | Specification | Source(s) |
| Hazard Classification | Harmful if swallowed | |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility | |
| Prohibited Disposal | Drains, Sewer Systems, Household Garbage | |
| Container for Disposal | Labeled, sealed, and leak-proof |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Oligomycin A
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with potent compounds like Oligomycin A. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Handling Precautions
This compound is a potent inhibitor of mitochondrial ATP synthase and requires careful handling to prevent exposure.[1][2] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use impermeable chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures
In case of accidental exposure, follow these procedures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Toxicity Data
The toxicological properties of this compound have not been fully investigated. However, the available acute toxicity data is summarized below.
| Route of Administration | Test Animal | LD50 (Lethal Dose, 50%) |
| Oral | Mouse | 800 mg/kg |
| Intraperitoneal | Mouse | 18 mg/kg |
No established occupational exposure limits (OELs) specific to this compound were found. However, for particulates not otherwise regulated, an exposure limit of 5 mg/m³ (respirable fraction) is suggested by some safety data sheets.
Experimental Protocols
Adherence to strict protocols is crucial for the safe handling and disposal of this compound.
Protocol for Safe Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within a designated chemical fume hood.
-
Weighing: If working with the solid form, weigh the required amount carefully on a tared weigh boat inside the fume hood to minimize dust generation.
-
Solubilization: Dissolve this compound in an appropriate solvent (e.g., DMSO, ethanol) as per your experimental needs. Handle the resulting solution with the same level of precaution.
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood. Avoid the creation of aerosols.
-
Post-Experiment: After use, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
Protocol for Spill Management
-
Minor Spills (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Carefully sweep the material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the contaminated area until it has been professionally decontaminated.
-
Protocol for Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, and weigh boats, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management service.
Visualizing Key Processes
To further clarify the critical aspects of working with this compound, the following diagrams illustrate its mechanism of action and the workflow for its safe handling.
Caption: Mechanism of action of this compound, leading to cellular metabolic shifts and apoptosis.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
